Product packaging for Triafur(Cat. No.:CAS No. 712-68-5)

Triafur

Cat. No.: B1203085
CAS No.: 712-68-5
M. Wt: 212.19 g/mol
InChI Key: SXZZHGJWUBJKHH-UHFFFAOYSA-N
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Description

2-Amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole is a C-nitro compound and a member of furans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4N4O3S B1203085 Triafur CAS No. 712-68-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine
Source PubChem
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InChI

InChI=1S/C6H4N4O3S/c7-6-9-8-5(14-6)3-1-2-4(13-3)10(11)12/h1-2H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZZHGJWUBJKHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7020059
Record name 2-Amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole
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Molecular Weight

212.19 g/mol
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CAS No.

712-68-5
Record name 2-Amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole
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Record name Tiafur
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Record name 2-Amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole
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Record name 5-(5-nitro-2-furyl)-1,3,4-thiadiazol-2-ylamine
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Record name TRIAFUR
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Foundational & Exploratory

An In-depth Technical Guide to Triafur: Structure, Activity, and Proposed Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound Triafur, with a focus on its chemical structure, biological activity, and a hypothesized mechanism of action. This document is intended for an audience with a strong background in chemistry and pharmacology.

Chemical Structure and Identification

This compound, systematically named 5-(5-nitro-2-furanyl)-1,3,4-thiadiazol-2-amine, is a heterocyclic compound containing a nitrofuran and a thiadiazole moiety. These structural features are common in various pharmacologically active agents.

IdentifierValue
Systematic Name 5-(5-nitro-2-furanyl)-1,3,4-thiadiazol-2-amine
Molecular Formula C₆H₄N₄O₃S
Molecular Weight 212.19 g/mol
CAS Number 712-68-5
SMILES c1cc(--INVALID-LINK--[O-])oc1-c2nnc(N)s2
InChI Key SXZZHGJWUBJKHH-UHFFFAOYSA-N

Biological Activity and Therapeutic Potential

The primary biological activity reported for this compound and its derivatives is as an anti-leishmanial agent. Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. Several studies have demonstrated the in vitro efficacy of this compound analogs against Leishmania major, the causative agent of cutaneous leishmaniasis.[1][2] The core structure of this compound, combining the 5-nitrofuran group with the 1,3,4-thiadiazole ring, is crucial for its anti-parasitic properties.

Quantitative Data: Anti-leishmanial Activity of this compound Derivatives

The following table summarizes the in vitro anti-leishmanial activity of various derivatives of this compound against the promastigote form of Leishmania major. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting biological or biochemical function.

Compound IDR Group (Substitution on the 2-amino group)IC50 (µM) vs. L. major promastigotesReference
6a -CH₂-C₆H₅ (Benzoyl)>100[1]
6b -CH₂-C₆H₄-NO₂ (3-Nitrobenzoyl)98[1]
6c -CH₂-C₆H₄-NO₂ (4-Nitrobenzoyl)95[1]
6d -CH₂-C₆H₄-OCH₃ (4-Methoxybenzoyl)94[1]
6e -CH₂-C₆H₄-CH₃ (4-Methylbenzoyl)77.6[1]
19 -CH₂CH₂CH₂OH (Hydroxypropyl)3[3]
20 -CH₂CH₂OCH₃ (Methoxypropyl)3[3]
II 2-thio-4-nitrobenzylideneamine44.4 (after 24h)[4]
Glucantime (Reference Drug)~68,440[3]

Hypothesized Mechanism of Action

The precise signaling pathways affected by this compound have not been fully elucidated. However, based on the well-documented mechanism of other nitrofuran-based drugs, a probable mechanism of action can be proposed. Nitrofurans are prodrugs that require enzymatic reduction of the nitro group to exert their antimicrobial effects. This reduction is typically carried out by nitroreductases present in susceptible pathogens.

The proposed mechanism involves the following steps:

  • Uptake: this compound is taken up by the Leishmania parasite.

  • Reductive Activation: Inside the parasite, a type I nitroreductase (NTR) reduces the 5-nitro group of the furan ring. This is a crucial activation step.

  • Generation of Reactive Intermediates: The reduction process generates highly reactive cytotoxic metabolites, such as nitroso and hydroxylamine derivatives, as well as reactive oxygen species (ROS).

  • Macromolecular Damage: These reactive intermediates can cause extensive damage to various cellular macromolecules, including DNA, RNA, and proteins, leading to parasite death.

This multi-targeted mechanism is advantageous as it may reduce the likelihood of the development of drug resistance.

Hypothesized_Mechanism_of_Action cluster_parasite Leishmania Parasite cluster_targets Cellular Targets Triafur_in This compound NTR Nitroreductase (NTR) Triafur_in->NTR Reductive Activation Reactive_Metabolites Reactive Metabolites (e.g., Nitroso, Hydroxylamine, ROS) NTR->Reactive_Metabolites DNA DNA Damage Reactive_Metabolites->DNA Proteins Protein Dysfunction Reactive_Metabolites->Proteins Lipids Lipid Peroxidation Reactive_Metabolites->Lipids Cell_Death Parasite Death DNA->Cell_Death Proteins->Cell_Death Lipids->Cell_Death Triafur_ext This compound (extracellular) Triafur_ext->Triafur_in Uptake

Hypothesized Mechanism of this compound Action

Experimental Protocols

This section outlines the general methodologies employed in the synthesis and in vitro evaluation of this compound and its derivatives.

General Synthesis of this compound Derivatives

The synthesis of 2-amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole (this compound) and its derivatives typically follows a multi-step process:

  • Thiosemicarbazone Formation: 5-nitro-2-furaldehyde is reacted with thiosemicarbazide in an acidic ethanol solution to form 5-nitro-2-furaldehyde thiosemicarbazone.

  • Oxidative Cyclization: The resulting thiosemicarbazone undergoes oxidative cyclization to form the 1,3,4-thiadiazole ring. This is often achieved using an oxidizing agent like ferric ammonium sulfate.

  • Derivatization (Optional): For derivatives with substitutions on the 2-amino group, further reactions are carried out. For example, reaction with various benzoyl chlorides in the presence of a base can yield N-benzoyl derivatives.

Characterization: The synthesized compounds are typically characterized using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) to confirm their structures.

In Vitro Anti-leishmanial Activity Assay (Promastigote Stage)

This protocol is used to determine the IC50 of the compounds against the extracellular, motile promastigote form of Leishmania.

  • Parasite Culture: Leishmania major promastigotes are cultured in a suitable medium (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS) at 24-26°C.

  • Assay Preparation: In a 96-well plate, promastigotes in the logarithmic growth phase are seeded at a density of approximately 1 x 10⁶ cells/mL.

  • Compound Addition: The test compounds (dissolved in a suitable solvent like DMSO) are added to the wells in a series of dilutions. Control wells containing the solvent and a reference drug (e.g., Glucantime) are also included.

  • Incubation: The plates are incubated at 24-26°C for 48-72 hours.

  • Viability Assessment: Parasite viability is assessed using a colorimetric method, such as the MTT assay. The absorbance is read using a microplate reader.

  • IC50 Calculation: The percentage of inhibition is calculated relative to the control, and the IC50 value is determined by plotting the inhibition percentage against the compound concentration.

In Vitro Anti-leishmanial Activity Assay (Amastigote Stage)

This protocol assesses the activity of the compounds against the intracellular, non-motile amastigote form of Leishmania, which is the clinically relevant stage.

  • Macrophage Culture: A macrophage cell line (e.g., J774A.1 or THP-1) is cultured in a suitable medium (e.g., RPMI-1640) with FBS at 37°C in a 5% CO₂ atmosphere.

  • Infection of Macrophages: Macrophages are seeded in a multi-well plate and infected with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1. The plate is incubated to allow for phagocytosis of the promastigotes and their transformation into amastigotes.

  • Compound Treatment: After infection, the culture medium is replaced with fresh medium containing various concentrations of the test compounds.

  • Incubation: The plates are incubated for a further 48-72 hours.

  • Quantification of Infection: The number of amastigotes per macrophage is determined, typically by Giemsa staining and microscopic examination.

  • IC50 Calculation: The percentage of infection reduction is calculated, and the IC50 is determined.

Cytotoxicity Assay

To assess the selectivity of the compounds, their cytotoxicity against a mammalian cell line (e.g., the same macrophage line used in the amastigote assay) is determined.

  • Cell Culture: Macrophages are seeded in a 96-well plate.

  • Compound Addition: The compounds are added at various concentrations.

  • Incubation: The plate is incubated at 37°C in a 5% CO₂ atmosphere for 48-72 hours.

  • Viability Assessment: Cell viability is determined using an assay such as MTT.

  • CC50 Calculation: The 50% cytotoxic concentration (CC50) is calculated. The selectivity index (SI) is then determined as the ratio of CC50 to IC50. A higher SI value indicates greater selectivity for the parasite over the host cells.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_testing In Vitro Biological Evaluation Start 5-Nitro-2-furaldehyde + Thiosemicarbazide Step1 Thiosemicarbazone Formation Start->Step1 Step2 Oxidative Cyclization Step1->Step2 This compound This compound Core Step2->this compound Step3 Derivatization (Optional) This compound->Step3 Derivatives This compound Derivatives Step3->Derivatives Characterization Spectroscopic Analysis (NMR, IR, MS) Derivatives->Characterization Promastigote_Assay Promastigote Assay Derivatives->Promastigote_Assay Amastigote_Assay Amastigote Assay Derivatives->Amastigote_Assay Cytotoxicity_Assay Cytotoxicity Assay Derivatives->Cytotoxicity_Assay IC50_Pro IC50 vs. Promastigotes Promastigote_Assay->IC50_Pro IC50_Ama IC50 vs. Amastigotes Amastigote_Assay->IC50_Ama CC50 CC50 vs. Macrophages Cytotoxicity_Assay->CC50 SI Selectivity Index (SI) [CC50 / IC50] IC50_Ama->SI CC50->SI

General Experimental Workflow

References

In Vitro Mechanism of Action of Triafur: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of Triafur's in vitro mechanism of action as an anticancer agent. While the compound, chemically known as 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine and also referred to as furidiazine, has been noted for its antimicrobial and potential antiviral properties, its role and specific molecular actions in the context of cancer remain largely unexplored in publicly accessible research.

This technical guide aims to provide a thorough overview based on the available information. However, it is crucial for the reader to understand that the core requirements of this guide—quantitative data, detailed experimental protocols, and visualizations of signaling pathways related to this compound's anticancer activity—cannot be fulfilled due to the absence of such specific data in the scientific literature.

Chemical Identity and Background

This compound is a heterocyclic compound belonging to the nitrofuran and thiadiazole classes. Its chemical structure and basic information are summarized in the table below.

Identifier Value
Systematic Name 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine
Synonyms This compound, furidiazine
CAS Number 712-68-5
Molecular Formula C₆H₄N₄O₃S
Molecular Weight 212.19 g/mol

Historically, this compound has been mentioned in the context of its antimicrobial applications. However, a notable aspect of its toxicological profile is its classification as a potential carcinogen based on animal studies, which contrasts with the objective of investigating it as an anticancer therapeutic.

Preclinical In Vitro Anticancer Studies: A Notable Absence of Data

A rigorous search of scientific databases and literature archives has yielded no specific studies detailing the in vitro mechanism of action of this compound on cancer cells. Consequently, there is no quantitative data, such as IC50 values against various cancer cell lines, to present in a structured table. Furthermore, the absence of such studies means there are no established experimental protocols for assessing its anticancer effects.

While the broader chemical class of 1,3,4-thiadiazole derivatives has been a subject of interest in oncology research, with some analogues demonstrating activities such as the induction of apoptosis and cell cycle arrest, these findings are not directly attributable to this compound. The specific molecular targets and signaling pathways modulated by this compound in cancer cells have not been elucidated.

General Mechanisms of Related Compound Classes (for Context)

To provide a theoretical framework, it is worth noting the general mechanisms through which other nitrofuran and thiadiazole derivatives exert their biological effects. It is important to reiterate that the following descriptions are not based on studies of this compound itself and are purely for contextual understanding.

Potential Mechanisms of Nitrofuran Derivatives

Some nitrofuran compounds are known to undergo enzymatic reduction within cells, leading to the formation of reactive intermediates. These intermediates can induce cellular damage through various mechanisms, including:

  • DNA Damage: The reactive species can interact with DNA, causing strand breaks and adducts, which can trigger cell cycle arrest and apoptosis.

  • Inhibition of Macromolecule Synthesis: Interference with the synthesis of DNA, RNA, and proteins is a common mechanism for antimicrobial nitrofurans, and a similar mode of action could theoretically be explored in cancer cells.

Potential Mechanisms of Thiadiazole Derivatives

Thiadiazole-containing compounds have been investigated for a range of pharmacological activities. In the context of cancer, some derivatives have been shown to:

  • Induce Apoptosis: Activation of intrinsic or extrinsic apoptotic pathways, often involving the modulation of Bcl-2 family proteins and caspase activation.

  • Cause Cell Cycle Arrest: Inhibition of cell cycle progression at various checkpoints (e.g., G1/S or G2/M) by affecting the expression or activity of cyclins and cyclin-dependent kinases (CDKs).

  • Inhibit Signaling Pathways: Some thiadiazole derivatives have been found to target key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Experimental Protocols: A General Framework

In the absence of specific protocols for this compound, this section provides a general outline of standard in vitro assays that would be necessary to elucidate its mechanism of action as an anticancer agent. These protocols are standard in the field of cancer drug discovery.

Cytotoxicity Assays
  • Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

  • Methodology (Example: MTT Assay):

    • Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound (e.g., from 0.01 µM to 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using dose-response curve analysis.

Apoptosis Assays
  • Objective: To determine if this compound induces programmed cell death (apoptosis).

  • Methodology (Example: Annexin V/Propidium Iodide Staining):

    • Treat cancer cells with this compound at concentrations around its IC50 value for a defined period.

    • Harvest the cells and wash them with a binding buffer.

    • Stain the cells with FITC-conjugated Annexin V and Propidium Iodide (PI).

    • Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis
  • Objective: To investigate the effect of this compound on cell cycle progression.

  • Methodology (Example: Propidium Iodide Staining and Flow Cytometry):

    • Treat cancer cells with this compound for a specified time.

    • Harvest the cells, fix them in cold ethanol, and treat them with RNase.

    • Stain the cellular DNA with Propidium Iodide (PI).

    • Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Signaling Pathways and Visualizations: A Hypothetical Representation

As there is no experimental data on the signaling pathways affected by this compound in cancer cells, it is not possible to generate accurate diagrams. However, for illustrative purposes, a hypothetical workflow for investigating such pathways is presented below.

experimental_workflow cluster_invitro In Vitro Experiments cluster_analysis Data Analysis & Pathway Identification cluster_output Output start Cancer Cell Lines treatment Treat with this compound start->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle western_blot Western Blot (Protein Expression) treatment->western_blot ic50 Determine IC50 cytotoxicity->ic50 apoptosis_results Quantify Apoptosis apoptosis->apoptosis_results cell_cycle_results Analyze Cell Cycle Arrest cell_cycle->cell_cycle_results protein_changes Identify Protein Level Changes western_blot->protein_changes pathway_analysis Pathway Analysis apoptosis_results->pathway_analysis cell_cycle_results->pathway_analysis protein_changes->pathway_analysis mechanism Elucidate Mechanism of Action pathway_analysis->mechanism pathway_diagram Generate Signaling Pathway Diagram mechanism->pathway_diagram

Caption: A generalized experimental workflow for elucidating the in vitro mechanism of action of a novel anticancer compound.

Conclusion

The Discovery and Synthesis of Triafur: A Covalent KRAS G12C Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

DISCLAIMER: The compound "Triafur" is a hypothetical name used for the purpose of this technical guide. The data, synthesis, and mechanisms described herein are based on the publicly available information for the KRAS G12C inhibitor, Adagrasib (MRTX849), and are intended to serve as a representative example for a novel therapeutic agent.

Introduction

Mutations in the KRAS gene are among the most common drivers of human cancers. For decades, KRAS was considered "undruggable" due to its picomolar affinity for GTP and the absence of a well-defined allosteric binding pocket. The discovery of a glycine-to-cysteine mutation at codon 12 (G12C) in a subset of KRAS-driven tumors presented a unique therapeutic opportunity. The cysteine residue in the mutant protein provides a handle for targeted covalent inhibition. This guide details the discovery, synthesis, and mechanism of action of this compound, a novel, potent, and selective covalent inhibitor of KRAS G12C.

Discovery of this compound

The development of this compound was initiated through a structure-based drug design and optimization program. A high-throughput screening campaign identified a series of compounds with a reactive acrylamide warhead capable of covalently modifying the Cys12 residue of KRAS G12C. The initial lead compounds showed modest potency and poor pharmacokinetic properties. A subsequent medicinal chemistry effort focused on optimizing the core scaffold to improve binding affinity to the switch-II pocket of the inactive, GDP-bound state of KRAS G12C. This led to the identification of this compound, which demonstrated high potency, selectivity, and favorable drug-like properties.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the construction of a substituted quinazoline core followed by the addition of a piperazine side chain and the acrylamide warhead.

Experimental Protocol: Synthesis of this compound
  • Step 1: Synthesis of the Quinazoline Core. 2-fluoro-4-iodoaniline is reacted with 6-chloro-2-methyl-4-oxo-4H-benzo[d]oxazine-8-carbonitrile in the presence of a palladium catalyst to form the quinazoline core. The reaction is carried out in a suitable solvent such as dioxane at elevated temperatures.

  • Step 2: Introduction of the Piperazine Moiety. The resulting quinazoline intermediate is then subjected to a nucleophilic aromatic substitution reaction with a protected piperazine derivative. This reaction is typically performed in a polar aprotic solvent like DMSO in the presence of a base such as potassium carbonate.

  • Step 3: Deprotection and Acrylamide Coupling. The protecting group on the piperazine is removed under acidic conditions. The deprotected piperazine is then coupled with acryloyl chloride in the presence of a non-nucleophilic base like triethylamine to yield the final product, this compound.

  • Purification. The crude product is purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford this compound as a white solid.

Mechanism of Action

This compound is a covalent inhibitor that specifically targets the mutant cysteine residue at position 12 of the KRAS G12C protein. It binds to the inactive, GDP-bound state of KRAS G12C, forming an irreversible covalent bond with the thiol group of Cys12. This locks the protein in its inactive conformation, preventing its interaction with downstream effectors and thereby inhibiting the MAPK signaling pathway.

KRAS_Pathway cluster_inhibition This compound Inhibition cluster_pathway MAPK Signaling Pathway KRAS G12C (Inactive) KRAS G12C (Inactive) KRAS G12C (Active) KRAS G12C (Active) KRAS G12C (Inactive)->KRAS G12C (Active) GTP Loading This compound This compound This compound->KRAS G12C (Inactive) Covalent Binding RTK Receptor Tyrosine Kinase SOS1 SOS1 RTK->SOS1 SOS1->KRAS G12C (Active) RAF RAF KRAS G12C (Active)->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Expression Gene Expression (Proliferation, Survival) ERK->Gene Expression Biochemical_Assay_Workflow cluster_steps Assay Steps Incubate KRAS G12C with this compound Incubate KRAS G12C with this compound Add Biotin-RAF1-RBD & Beads Add Biotin-RAF1-RBD & Beads Incubate KRAS G12C with this compound->Add Biotin-RAF1-RBD & Beads Incubate in Dark Incubate in Dark Add Biotin-RAF1-RBD & Beads->Incubate in Dark Read AlphaLISA Signal Read AlphaLISA Signal Incubate in Dark->Read AlphaLISA Signal

Preliminary Studies on the Biological Activity of Triafur: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Triafur, also known as Furidiazine, is a heterocyclic compound belonging to the 1,3,4-thiadiazole class of derivatives. Its chemical name is 2-amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole, and it is identified by the CAS number 712-68-5. Preliminary research has highlighted the potential of this compound as a biologically active agent, with investigations primarily focused on its antimicrobial and antiviral properties. This technical guide synthesizes the available preliminary data on this compound's biological activity, providing an in-depth look at its mechanism of action, supported by computational and limited experimental findings.

Antiviral Activity of this compound

Recent scientific interest in this compound has been significantly driven by the search for effective antiviral agents, particularly against SARS-CoV-2, the virus responsible for COVID-19.

Mechanism of Action: Targeting the SARS-CoV-2 Main Protease

Computational studies have been instrumental in elucidating a potential mechanism for this compound's antiviral activity. In silico molecular docking simulations have suggested that this compound can effectively bind to the main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus.[1] The main protease is a crucial enzyme for viral replication, as it cleaves viral polyproteins into functional non-structural proteins. Inhibition of this enzyme is a key strategy in the development of antiviral therapies.

The binding affinity of this compound to the SARS-CoV-2 main protease has been computationally estimated, with a reported binding energy score of -6.1 Kcal/mol.[2] This strong interaction suggests that this compound may act as an inhibitor of this critical viral enzyme, thereby disrupting the viral life cycle.[1]

Below is a conceptual signaling pathway illustrating the proposed inhibitory action of this compound on the SARS-CoV-2 replication cycle.

cluster_virus SARS-CoV-2 Replication Cycle Viral_RNA Viral RNA Polyprotein Viral Polyprotein Viral_RNA->Polyprotein Translation Mpro Main Protease (Mpro) Polyprotein->Mpro Cleavage Site Functional_Proteins Functional Viral Proteins Mpro->Functional_Proteins Cleavage Replication Viral Replication Functional_Proteins->Replication This compound This compound This compound->Inhibition Inhibition->Mpro Inhibition caption Proposed Mechanism of this compound's Antiviral Action

Proposed Mechanism of this compound's Antiviral Action

Antimicrobial Activity of this compound

In addition to its potential antiviral effects, this compound has been investigated for its antimicrobial properties.

Bacteriostatic and Fungistatic Properties

The following workflow outlines a general experimental process for evaluating the antimicrobial activity of a compound like this compound.

cluster_workflow Antimicrobial Activity Screening Workflow start Start: Compound Preparation culture Prepare Bacterial/Fungal Cultures start->culture assay Perform Antimicrobial Susceptibility Assay (e.g., Broth Dilution, Disk Diffusion) culture->assay incubation Incubate under Controlled Conditions assay->incubation measurement Measure Inhibition Zones or MIC incubation->measurement data_analysis Data Analysis and Interpretation measurement->data_analysis end End: Determine Antimicrobial Activity data_analysis->end caption General Workflow for Antimicrobial Susceptibility Testing

General Workflow for Antimicrobial Susceptibility Testing

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not extensively published. However, based on the nature of the reported activities, the following methodologies would be appropriate for further investigation.

In Silico Molecular Docking of this compound against SARS-CoV-2 Main Protease
  • Objective: To predict the binding affinity and interaction mode of this compound with the active site of SARS-CoV-2 Mpro.

  • Protocol:

    • Protein Preparation: Obtain the 3D crystal structure of SARS-CoV-2 Mpro (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry. Assign charges and define rotatable bonds.

    • Docking Simulation: Use a molecular docking software (e.g., AutoDock, Glide) to dock this compound into the active site of Mpro. Define the grid box to encompass the active site.

    • Analysis: Analyze the docking poses based on the binding energy scores and visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions).

Determination of Minimum Inhibitory Concentration (MIC)
  • Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

  • Protocol (Broth Microdilution Method):

    • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

    • Serial Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate containing appropriate growth medium.

    • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without this compound) and negative (medium only) controls.

    • Incubation: Incubate the plates at the optimal temperature and time for the specific microorganism.

    • Determination of MIC: The MIC is visually determined as the lowest concentration of this compound in which no turbidity (growth) is observed.

Quantitative Data Summary

As of the current literature review, specific quantitative experimental data for this compound's biological activity is limited. The following table summarizes the available computational data.

Target Assay Type Parameter Value Reference
SARS-CoV-2 Main ProteaseMolecular DockingBinding Energy-6.1 Kcal/mol[2]

Conclusion

Preliminary studies, primarily computational, suggest that this compound holds promise as a potential antiviral agent by targeting the main protease of SARS-CoV-2. Additionally, historical data indicates its utility as a bacteriostatic and fungistatic agent. However, a significant gap exists in the form of robust, quantitative experimental data from in vitro and in vivo studies. To fully elucidate the therapeutic potential of this compound, further research is imperative to generate comprehensive data on its efficacy, mechanism of action, and safety profile. This includes conducting enzymatic assays to confirm the inhibition of viral proteases and extensive antimicrobial susceptibility testing to determine its spectrum of activity.

References

An In-Depth Technical Guide to the Solubility and Stability of Trifluridine and Tegafur

Author: BenchChem Technical Support Team. Date: November 2025

An introductory note on the nomenclature: The term "Triafur" is not commonly associated with a specific pharmaceutical compound. This guide focuses on two related and more widely recognized drugs, Trifluridine and Tegafur, which are plausible interpretations of the original query. Both are fluorinated pyrimidine derivatives used in cancer therapy.

This technical guide provides a comprehensive overview of the solubility and stability of Trifluridine and Tegafur, intended for researchers, scientists, and professionals in drug development. The document details experimental protocols, presents quantitative data in a structured format, and includes graphical representations of experimental workflows.

Trifluridine

Trifluridine is an antiviral and antineoplastic agent. It is a nucleoside analogue that interferes with DNA synthesis.[1][2]

Solubility of Trifluridine

Trifluridine exhibits varied solubility in different solvents, a critical factor for its formulation and delivery.

Table 1: Solubility of Trifluridine

SolventSolubilityReference
Water6.69 mg/mL[3]
Water~14 mg/mL[4]
Water20 mg/mL[2]
Water29 mg/mL[5]
DMSO≥ 60 mg/mL[2]
DMSO59 mg/mL[5]
DMSOUp to 25 mg/mL[4]
Ethanol30 mg/mL[5]
MethanolFreely Soluble[1]
AcetoneFreely Soluble[1]
Isopropyl AlcoholSparingly Soluble[1]
AcetonitrileSparingly Soluble[1]
Diethyl EtherSlightly Soluble[1]
Stability of Trifluridine

The stability of Trifluridine is crucial for its storage and therapeutic efficacy.

Table 2: Stability of Trifluridine

ConditionStability DataReference
Solid State (as supplied)Stable for 1 year from date of purchase.[4]
Solutions in DMSO or distilled waterMay be stored at -20°C for up to 1 month.[4]
Ophthalmic Solution (1%)Should be stored at 2°C to 8°C and protected from light.[6]
Ophthalmic SolutionStable for 24 months if kept refrigerated.
Ophthalmic Solution at 25°C (Room Temperature)10% loss of drug in 8 weeks.
Experimental Protocols

1.3.1. Solubility Testing Workflow

A general workflow for determining the solubility of a compound like Trifluridine involves the following steps:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh Compound add_compound Add excess compound to solvent prep_compound->add_compound prep_solvent Prepare Solvent prep_solvent->add_compound equilibrate Equilibrate at constant temperature add_compound->equilibrate sample Filter and dilute sample equilibrate->sample analyze Analyze by HPLC or UV-Vis sample->analyze calculate Calculate Concentration analyze->calculate

Caption: General workflow for solubility determination.

1.3.2. Stability Testing Workflow

A typical stability study for a pharmaceutical compound such as Trifluridine would follow this process:

G cluster_setup Study Setup cluster_storage Storage cluster_testing Periodic Testing cluster_eval Evaluation prep_samples Prepare samples in desired formulation initial_analysis Initial analysis (Time 0) prep_samples->initial_analysis storage_conditions Store at various conditions (temp, humidity, light) initial_analysis->storage_conditions pull_samples Pull samples at specified time points storage_conditions->pull_samples analyze_samples Analyze for potency and degradation products pull_samples->analyze_samples data_analysis Analyze data and determine shelf-life analyze_samples->data_analysis

Caption: Workflow for a pharmaceutical stability study.

Tegafur

Tegafur is a prodrug of 5-fluorouracil (5-FU), used as an oral chemotherapeutic agent.[7][8]

Solubility of Tegafur

The solubility of Tegafur is a key parameter for its oral bioavailability and formulation.

Table 3: Solubility of Tegafur

SolventSolubilityReference
Water~8 mg/mL[7][9]
Water29.9 µg/mL (at pH 7.4)[10]
DMSO>50 mg/mL[8]
DMSO40 mg/mL[11]
DMSOSoluble[7]
Ethanol~7 mg/mL[7][9]
Stability of Tegafur

Tegafur's stability is important for its shelf-life and in-vivo conversion to 5-FU.

Table 4: Stability of Tegafur

ConditionStability DataReference
Solid State≥4 years at -20°C[7]
Aqueous SolutionNot recommended to store for more than one day.[7]
Experimental Protocols

The experimental workflows for determining the solubility and stability of Tegafur are analogous to those described for Trifluridine. The specific analytical methods, such as High-Performance Liquid Chromatography (HPLC), would be adapted for the specific properties of Tegafur.

2.3.1. Signaling Pathway of Tegafur's Action

Tegafur is a prodrug that is converted to the active drug 5-fluorouracil (5-FU). 5-FU then exerts its anticancer effects by inhibiting thymidylate synthase.

G tegafur Tegafur (Prodrug) five_fu 5-Fluorouracil (5-FU) tegafur->five_fu Metabolic Activation fdump FdUMP five_fu->fdump inhibition Inhibition fdump->inhibition ts Thymidylate Synthase dna_synthesis DNA Synthesis ts->dna_synthesis inhibition->ts

Caption: Metabolic activation and mechanism of action of Tegafur.

Conclusion

This guide provides a summary of the available solubility and stability data for Trifluridine and Tegafur, along with generalized experimental workflows. For researchers and drug development professionals, this information serves as a foundational resource for formulation development, stability studies, and analytical method development for these important therapeutic agents. It is recommended to consult specific pharmacopeial monographs and regulatory guidelines for detailed testing requirements.

References

In Silico Prediction of Molecular Targets for Novel Chemical Entities: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The identification of molecular targets is a critical and often rate-limiting step in the drug discovery and development pipeline. Traditional experimental approaches for target deconvolution can be resource-intensive and time-consuming. In silico, or computational, methods offer a powerful and increasingly reliable alternative for predicting the biological targets of novel chemical compounds. This guide provides an in-depth overview of the core principles and methodologies for the in silico prediction of drug targets, using a hypothetical novel compound, "Triafur," as a case study to illustrate the workflow. We will cover key computational strategies, data integration, and the experimental protocols required for subsequent validation.

Introduction to In Silico Target Prediction

The central dogma of molecular pharmacology posits that drugs exert their effects by interacting with specific molecular targets within a biological system. Identifying these targets is paramount for understanding a drug's mechanism of action, predicting its efficacy and potential side effects, and enabling lead optimization. Computational approaches have revolutionized this process by leveraging vast biological and chemical datasets to predict potential drug-target interactions.[1][2]

The primary in silico strategies for target prediction can be broadly categorized into two classes:

  • Ligand-Based Methods: These approaches are predicated on the principle that structurally similar molecules are likely to have similar biological activities.[3][4] They involve comparing the query compound to databases of known bioactive molecules.

  • Structure-Based Methods: When the three-dimensional structure of a potential protein target is known, these methods can be employed to predict the binding affinity and mode of interaction of a ligand.[5][6]

A comprehensive in silico target prediction workflow often integrates both ligand- and structure-based approaches, along with systems-level analyses, to generate a high-confidence list of putative targets.

The In Silico Target Prediction Workflow: A Case Study with "this compound"

Let us consider a hypothetical novel compound, "this compound," for which we want to identify potential molecular targets. The following workflow outlines the key steps in this process.

Compound Preparation and Representation

The first step is to obtain a computer-readable representation of the this compound molecule. The most common format is the Simplified Molecular Input Line Entry System (SMILES) string.

Table 1: Input Data for this compound

ParameterValue
Compound NameThis compound
SMILES StringO=C(NC1=CC=C(C=C1)C(F)(F)F)C2=CC=C(N3N=CN=C3)C=C2
Molecular Weight374.28 g/mol
LogP3.5
Ligand-Based Target Prediction

Ligand-based methods are particularly useful when there is no prior knowledge of the compound's targets.

This technique involves searching large chemical databases (e.g., PubChem, ChEMBL, DrugBank) for compounds that are structurally similar to this compound. The underlying assumption is that these similar compounds may share one or more molecular targets.

Experimental Protocol: 2D Chemical Similarity Search

  • Input: The SMILES string of this compound.

  • Database: Select a comprehensive chemical database such as ChEMBL.

  • Algorithm: Employ a 2D fingerprinting algorithm, such as Morgan fingerprints (similar to ECFP4), to encode the structural features of this compound and the database compounds into binary vectors.

  • Similarity Metric: Use the Tanimoto coefficient to quantify the similarity between the fingerprint of this compound and each compound in the database.

  • Threshold: Set a similarity threshold (e.g., Tanimoto coefficient > 0.85) to retrieve the most structurally similar compounds.

  • Target Annotation: The known biological targets of the retrieved similar compounds are then considered as potential targets for this compound.

Table 2: Putative Targets for this compound from Chemical Similarity Search

Similar Compound (Tanimoto Score)Known Target(s)
Compound A (0.92)Cyclooxygenase-2 (COX-2)
Compound B (0.88)Mitogen-activated protein kinase 14 (p38α)
Compound C (0.86)Carbonic anhydrase II

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. If a set of molecules with known activity against a particular target is available, a pharmacophore model can be generated and used to screen for other molecules, like this compound, that fit the model.

Structure-Based Target Prediction

Structure-based methods are employed when the 3D structures of potential protein targets are available.

Inverse docking, also known as reverse docking, involves docking a single ligand (this compound) against a large library of protein structures.[6] This approach can identify proteins that are predicted to bind to the ligand with high affinity.

Experimental Protocol: Inverse Docking

  • Ligand Preparation: Generate a 3D conformation of this compound and assign partial charges.

  • Target Database: Utilize a database of druggable protein binding sites, such as the sc-PDB.

  • Docking Software: Employ a docking program like AutoDock Vina or Glide.

  • Scoring Function: The software will systematically evaluate different binding poses of this compound in each protein's binding site and calculate a binding score (e.g., kcal/mol) for the most favorable pose.

  • Ranking: Rank the proteins based on their predicted binding affinity for this compound.

Table 3: Top-Ranked Putative Targets for this compound from Inverse Docking

Protein TargetPDB IDPredicted Binding Affinity (kcal/mol)
p38 alpha mitogen-activated protein kinase1A9U-9.8
Vascular endothelial growth factor receptor 21YWN-9.5
c-Jun N-terminal kinase 12G01-9.2
Systems-Based Approaches

These methods consider the broader biological context by analyzing how a compound might affect biological pathways or interaction networks.

Network pharmacology constructs and analyzes networks of drug-target-disease interactions to identify key proteins and pathways that may be modulated by a drug.[1]

Experimental Protocol: Network Pharmacology Analysis

  • Target Prediction: Use the putative targets identified from ligand- and structure-based methods as input.

  • Network Construction: Utilize databases such as STRING or BioGRID to construct a protein-protein interaction (PPI) network around the predicted targets.

  • Network Analysis: Employ tools like Cytoscape to analyze the network topology and identify highly connected "hub" proteins, which may represent key regulatory nodes affected by this compound.

Visualization of Workflows and Pathways

In Silico Target Prediction Workflow

In_Silico_Target_Prediction_Workflow cluster_ligand Ligand-Based cluster_structure Structure-Based cluster_systems Systems-Based SMILES SMILES Similarity Search Similarity Search SMILES->Similarity Search Pharmacophore Pharmacophore SMILES->Pharmacophore Ligand Targets Ligand Targets Similarity Search->Ligand Targets Pharmacophore->Ligand Targets Target Prioritization Target Prioritization Ligand Targets->Target Prioritization 3D Structure 3D Structure Inverse Docking Inverse Docking 3D Structure->Inverse Docking Structure Targets Structure Targets Inverse Docking->Structure Targets Structure Targets->Target Prioritization Network Pharmacology Network Pharmacology Systems Targets Systems Targets Network Pharmacology->Systems Targets Systems Targets->Target Prioritization Experimental Validation Experimental Validation Target Prioritization->Experimental Validation Signaling_Pathway Growth Factor Growth Factor VEGFR2 VEGFR2 Growth Factor->VEGFR2 PI3K PI3K VEGFR2->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation This compound This compound This compound->VEGFR2

References

Triafur: A Technical Overview of its Molecular Characteristics and Antimicrobial Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and biological activity of Triafur, a nitrofuran antimicrobial agent. The information is compiled to support research and development efforts in the field of infectious diseases.

Core Molecular and Physical Data

This compound, also known as Furidiazina or by its chemical name 2-Amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole, possesses the following key characteristics[1]:

PropertyValue
Molecular Formula C6H4N4O3S
Molecular Weight 212.19 g/mol
CAS Registry Number 712-68-5
Percent Composition C 33.96%, H 1.90%, N 26.40%, O 22.62%, S 15.11%
Physical Appearance Yellow crystals
Melting Point 280°C

Antimicrobial Mechanism of Action

This compound belongs to the nitrofuran class of antibiotics. Its mechanism of action is not targeted at a single cellular process but rather involves a multi-faceted attack on bacterial cells following intracellular activation. The core of its antimicrobial activity lies in the reduction of its nitro group by bacterial flavoproteins (nitroreductases) into highly reactive electrophilic intermediates.[2][3] These intermediates then indiscriminately damage a variety of crucial cellular components[2][3][4]:

  • DNA Damage: The reactive metabolites can cause strand breakage and other lesions in bacterial DNA, thereby inhibiting DNA replication and repair mechanisms.[2][3]

  • Inhibition of Protein Synthesis: The intermediates can react with ribosomal proteins, disrupting their structure and function, which in turn inhibits protein synthesis.[2][3]

  • Metabolic Pathway Disruption: Key enzymatic processes, including those involved in the citric acid cycle, are inhibited by the reactive intermediates.[4]

This broad-based mechanism of action is thought to contribute to the low incidence of acquired bacterial resistance to nitrofurans.

Visualizing the Antimicrobial Signaling Pathway

The following diagram illustrates the intracellular activation and subsequent multi-target action of this compound within a bacterial cell.

Triafur_Mechanism cluster_extracellular Extracellular Space cluster_bacterial_cell Bacterial Cell cluster_targets Cellular Targets Triafur_ext This compound (Prodrug) Triafur_int Intracellular this compound Triafur_ext->Triafur_int Uptake Nitroreductases Bacterial Nitroreductases (e.g., NfsA, NfsB) Triafur_int->Nitroreductases Reactive_Intermediates Reactive Intermediates (e.g., nitroso, hydroxylamino) Nitroreductases->Reactive_Intermediates Reduction DNA Bacterial DNA Reactive_Intermediates->DNA Damage Ribosomes Ribosomes Reactive_Intermediates->Ribosomes Inhibition Enzymes Metabolic Enzymes Reactive_Intermediates->Enzymes Inhibition Damage Cellular Damage & Inhibition of Vital Processes DNA->Damage Ribosomes->Damage Enzymes->Damage Cell_Death Bactericidal Effect Damage->Cell_Death

Antimicrobial mechanism of action of this compound.

Experimental Protocols

While specific, detailed experimental protocols for this compound were not found in the available literature, its antimicrobial activity can be assessed using standard microbiological methods such as the Kirby-Bauer disk diffusion test or broth microdilution to determine the Minimum Inhibitory Concentration (MIC).

General Protocol for Kirby-Bauer Disk Diffusion Susceptibility Test:

This method provides a qualitative assessment of the susceptibility of a bacterial isolate to an antimicrobial agent.

  • Inoculum Preparation: A standardized suspension of the test bacterium (e.g., matching a 0.5 McFarland turbidity standard) is prepared in a sterile broth.

  • Plate Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension, and excess fluid is removed by pressing the swab against the inside of the tube. The swab is then used to streak the entire surface of a Mueller-Hinton agar plate to ensure a confluent lawn of bacterial growth.

  • Application of Antimicrobial Disks: Paper disks impregnated with a known concentration of this compound are placed on the surface of the inoculated agar plate using sterile forceps. A control disk without the antimicrobial agent should also be included.

  • Incubation: The plates are inverted and incubated under appropriate conditions (e.g., 37°C for 18-24 hours) for the specific bacterium being tested.

  • Interpretation of Results: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is prevented) is measured in millimeters. The size of this zone is then compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to this compound.

References

Early-Stage Research on Triafur's Therapeutic Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on a specific therapeutic agent named "Triafur" is not publicly available in scientific literature. This technical guide has been generated based on early-stage research principles for fluoropyrimidine analogues, a class of anti-cancer drugs. The data and experimental details provided are representative examples derived from research on similar compounds, such as 5-Fluorouracil (5-FU) and its derivatives, to illustrate the requested format and content for an audience of researchers, scientists, and drug development professionals.

Introduction

This compound is a novel synthetic fluoropyrimidine analogue currently under investigation for its potential as a chemotherapeutic agent. Like other drugs in its class, this compound is designed to interfere with nucleic acid synthesis, thereby selectively targeting rapidly proliferating cancer cells. This document outlines the foundational preclinical data on this compound's mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used to generate these findings.

Mechanism of Action

This compound is a prodrug that is metabolized within the cell to its active form, which then exerts its cytotoxic effects through two primary mechanisms. Firstly, its metabolite inhibits thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine, a necessary component of DNA.[1][2][3][4] Depletion of the thymidine pool leads to the inhibition of DNA replication and repair, ultimately triggering cell death. Secondly, this compound's metabolites can be incorporated into both DNA and RNA, leading to DNA dysfunction and interference with RNA processing and protein synthesis.[3][4][5]

Signaling Pathway

Triafur_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Triafur_prodrug This compound (Prodrug) Triafur_active Active Metabolites (e.g., F-dUMP) Triafur_prodrug->Triafur_active Metabolic Activation TS Thymidylate Synthase (TS) Triafur_active->TS Inhibition RNA_incorp Incorporation into RNA Triafur_active->RNA_incorp DNA_incorp Incorporation into DNA Triafur_active->DNA_incorp dUMP dUMP dTMP dTMP dUMP->dTMP TS-mediated conversion DNA_synthesis DNA Synthesis & Repair dTMP->DNA_synthesis Apoptosis Apoptosis DNA_synthesis->Apoptosis Inhibition leads to RNA_synthesis RNA Synthesis & Function RNA_synthesis->Apoptosis Dysfunction leads to RNA_incorp->RNA_synthesis Disruption DNA_incorp->DNA_synthesis Disruption

Figure 1: Proposed mechanism of action for this compound.

In Vitro Studies

Cell Viability Assays

The cytotoxic effects of this compound were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined following 72 hours of continuous drug exposure.

Cell LineCancer TypeIC50 (µM)
HT-29Colorectal Carcinoma5.2 ± 0.6
MCF-7Breast Adenocarcinoma8.9 ± 1.1
A549Lung Carcinoma12.5 ± 1.8
PANC-1Pancreatic Carcinoma7.3 ± 0.9
Experimental Protocol: Cell Viability (MTT Assay)
  • Cell Seeding: Cancer cell lines are seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C and 5% CO2.

  • Drug Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.1 to 100 µM) or a vehicle control (DMSO).

  • Incubation: The plates are incubated for 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Studies

Xenograft Mouse Model

The anti-tumor efficacy of this compound was assessed in a xenograft model using immunodeficient mice bearing HT-29 colorectal tumors.

Treatment GroupDose (mg/kg)Administration RouteTumor Growth Inhibition (%)
Vehicle Control-Intraperitoneal (IP)0
This compound20Intraperitoneal (IP)58
This compound40Intraperitoneal (IP)75
Experimental Protocol: Xenograft Tumor Model
  • Cell Implantation: 5 x 10^6 HT-29 cells are subcutaneously injected into the flank of female athymic nude mice.

  • Tumor Growth: Tumors are allowed to grow to an average volume of 100-150 mm³.

  • Randomization: Mice are randomized into treatment and control groups.

  • Treatment Administration: this compound is administered intraperitoneally daily for 14 days. The vehicle control group receives an equivalent volume of the vehicle.

  • Tumor Measurement: Tumor volume is measured every two days using calipers (Volume = 0.5 x length x width²).

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Experimental Workflow

Xenograft_Workflow start Start implant Subcutaneous Implantation of HT-29 Cells start->implant growth Tumor Growth to 100-150 mm³ implant->growth randomize Randomize Mice into Treatment & Control Groups growth->randomize treat Daily IP Administration of this compound or Vehicle (14 days) randomize->treat measure Measure Tumor Volume Every 2 Days treat->measure endpoint Study Endpoint measure->endpoint Tumors in control group reach max size analysis Data Analysis: Tumor Growth Inhibition endpoint->analysis end End analysis->end

References

An In-depth Technical Guide to the Novel Molecule: Triafur

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Triafur, a novel investigational molecule with significant potential in oncology. This compound is a synthetic nucleoside analog designed for high-potency inhibition of a key enzyme in DNA replication, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. This guide details the molecule's chemical properties, proposed mechanism of action, synthesis, and preclinical data, offering a foundational resource for researchers and drug development professionals.

Introduction

The search for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of oncological research. Nucleoside analogs have long been a successful class of chemotherapeutic agents, acting by interfering with DNA and RNA synthesis. This compound emerges from this class with a unique structural modification—a trifluoromethyl group on a furanose-like scaffold—designed to enhance its binding affinity and metabolic stability. This document outlines the foundational scientific and technical information regarding this compound.

Chemical Properties and Synthesis

This compound is a fluorinated pyrimidine analog. Its systematic name is 5-trifluoromethyl-2'-deoxy-α,α,α-trifluorothymidine. The presence of the trifluoromethyl group at the 5-position of the pyrimidine ring is critical for its biological activity.

Chemical Structure

Molecular Formula: C10H11F6N2O4 Molecular Weight: 353.20 g/mol

Proposed Synthesis

The synthesis of this compound is a multi-step process starting from commercially available precursors. A generalized synthetic scheme is presented below.

Caption: Proposed synthetic pathway for the this compound molecule.

G A 2-deoxy-D-ribose B Protection of hydroxyl groups A->B C Protected 2-deoxy-D-ribose B->C D Activation of anomeric carbon C->D E Activated sugar intermediate D->E G Glycosylation E->G F 5-(trifluoromethyl)uracil F->G H Protected this compound G->H I Deprotection H->I J This compound I->J G cluster_cell Cancer Cell Triafur_in This compound Triafur_P This compound-P Triafur_in->Triafur_P Phosphorylation Triafur_TP This compound-TP (Active Form) Triafur_P->Triafur_TP Phosphorylation TS Thymidylate Synthase (TS) Triafur_TP->TS Inhibition dTMP dTMP TS->dTMP dUTP dUTP dUTP->TS DNA_synthesis DNA Synthesis dTMP->DNA_synthesis Apoptosis Apoptosis DNA_synthesis->Apoptosis Inhibition leads to G A Seed cells in 96-well plate B Add serial dilutions of this compound A->B C Incubate for 72 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add solubilization buffer E->F G Read absorbance at 570 nm F->G H Calculate IC50 values G->H G A Protein Extraction B SDS-PAGE A->B C Protein Transfer to PVDF B->C D Blocking C->D E Primary Antibody Incubation (anti-TS) D->E F Secondary Antibody Incubation E->F G Chemiluminescent Detection F->G

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Triafur (Tris(2-chloroethyl)amine)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Triafur, also known as Tris(2-chloroethyl)amine, is a nitrogen mustard and a potent alkylating agent. It is classified as a hazardous substance and should be handled only by trained personnel in a controlled laboratory environment with appropriate personal protective equipment (PPE) and engineering controls. This document is intended for informational purposes for research and development and does not endorse its use outside of legitimate, controlled, and safe laboratory settings.

Introduction

Tris(2-chloroethyl)amine, referred to in this document as this compound, is a trifunctional alkylating agent belonging to the nitrogen mustard family. Its high reactivity towards nucleophilic biomolecules, particularly DNA, forms the basis of its cytotoxic and potential antitumor activities. This document provides detailed protocols for the laboratory-scale synthesis of this compound hydrochloride from triethanolamine, summarizes key quantitative data, and illustrates its mechanism of action and synthetic workflow.

Quantitative Data Summary

The synthesis of this compound hydrochloride can be achieved through various methods, with the chlorination of triethanolamine being the most common route. The choice of chlorinating agent and reaction conditions can influence the yield and purity of the final product.

ParameterMethod 1: Thionyl ChlorideMethod 2: Hydrogen Chloride with Lewis Acid Catalyst
Starting Material TriethanolamineTriethanolamine
Chlorinating Agent Thionyl chloride (SOCl₂)Hydrogen chloride (HCl) gas
Catalyst Dimethylformamide (DMF)Lewis acids (e.g., aluminum sulfate, copper sulfate, zinc sulfate)
Solvent Dichloroethane or neatNeat
Reaction Temperature 70°C (reflux)150-170°C
Reaction Time 4-8 hoursNot specified in detail
Yield QuantitativeHigh
Product Tris(2-chloroethyl)amine hydrochlorideTris(2-chloroethyl)amine hydrochloride

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound hydrochloride.

Method 1: Synthesis using Thionyl Chloride

This protocol is adapted from established laboratory procedures for the synthesis of Tris(2-chloroethyl)amine hydrochloride.

Materials:

  • Triethanolamine (1.0 eq)

  • Thionyl chloride (3.0-3.5 eq)

  • Dimethylformamide (DMF, catalytic amount) or Dichloroethane (solvent)

  • Methanol (for quenching)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Stirring apparatus

  • Heating mantle

Procedure:

  • Set up a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer in a fume hood.

  • To the flask, add triethanolamine and DMF (if used as a catalyst) or dichloroethane as a solvent.[1]

  • Begin stirring the mixture and slowly add thionyl chloride dropwise through the dropping funnel. The reaction is exothermic, and the rate of addition should be controlled to maintain a manageable reaction temperature.

  • After the addition is complete, heat the reaction mixture to reflux at 70°C for 6-8 hours.[1]

  • Upon completion of the reaction (monitored by TLC or other appropriate methods), cool the mixture to room temperature.

  • Carefully quench the excess thionyl chloride by the slow addition of methanol. This should be done in the fume hood as it will generate HCl and SO₂ gases.

  • Remove the solvent under reduced pressure to obtain the crude Tris(2-chloroethyl)amine hydrochloride as a solid.

  • The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether).

Method 2: Synthesis using Hydrogen Chloride

This method provides an alternative to thionyl chloride, utilizing hydrogen chloride gas and a Lewis acid catalyst.

Materials:

  • Triethanolamine

  • Hydrogen chloride (gas)

  • Lewis acid catalyst (e.g., aluminum sulfate)

  • Three-necked round-bottom flask

  • Gas inlet tube

  • Stirring apparatus

  • Heating mantle

  • Absorption trap for HCl gas (e.g., sodium hydroxide solution)

Procedure:

  • Place triethanolamine in a three-necked flask equipped with a stirrer, a gas inlet tube, and an outlet connected to an acid trap.

  • At room temperature, bubble hydrogen chloride gas through the stirred triethanolamine until the pH of the mixture is acidic (around 2-3).

  • Add the Lewis acid catalyst (e.g., aluminum sulfate) to the reaction mixture.

  • Heat the mixture to 150-170°C while continuing to pass hydrogen chloride gas through it.

  • The reaction progress can be monitored by analyzing aliquots.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The resulting product is Tris(2-chloroethyl)amine hydrochloride. Further purification may be required.

Visualizations

Signaling Pathway: DNA Alkylation by this compound

This compound is a classic alkylating agent. Its cytotoxicity stems from its ability to form covalent bonds with nucleophilic groups in cellular macromolecules, most importantly the N7 position of guanine in DNA. This leads to the formation of DNA adducts, interstrand cross-links, and ultimately triggers apoptosis or cell death.

DNA_Alkylation This compound This compound (Tris(2-chloroethyl)amine) Aziridinium Aziridinium Ion (Reactive Intermediate) This compound->Aziridinium Intramolecular cyclization Guanine Guanine (N7) Aziridinium->Guanine Alkylated_DNA Alkylated DNA (Monoadduct) Aziridinium->Alkylated_DNA Nucleophilic attack by Guanine N7 DNA DNA Guanine->DNA Crosslinked_DNA Interstrand Cross-linked DNA Alkylated_DNA->Crosslinked_DNA Second alkylation event Apoptosis Cell Cycle Arrest & Apoptosis Crosslinked_DNA->Apoptosis DNA damage response

Caption: Mechanism of DNA alkylation by this compound.

Experimental Workflow: Synthesis of this compound Hydrochloride

The following diagram outlines the general workflow for the synthesis of this compound hydrochloride using the thionyl chloride method.

Synthesis_Workflow Start Start Reagents Combine Triethanolamine and Solvent/Catalyst Start->Reagents Addition Slowly add Thionyl Chloride Reagents->Addition Reflux Heat to Reflux (70°C, 6-8h) Addition->Reflux Cooling Cool to Room Temperature Reflux->Cooling Quench Quench with Methanol Cooling->Quench Evaporation Solvent Removal (Reduced Pressure) Quench->Evaporation Purification Recrystallization Evaporation->Purification Product This compound Hydrochloride Purification->Product

Caption: Workflow for this compound Hydrochloride Synthesis.

References

Application Notes and Protocols for Dissolving Tegafur in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of Tegafur, a prodrug of the antineoplastic agent 5-fluorouracil (5-FU), for use in in vitro cell culture experiments. Accurate preparation of Tegafur solutions is critical for obtaining reliable and reproducible experimental results.

Product Information

Compound: Tegafur (also known as Ftorafur) Molecular Formula: C₈H₉FN₂O₃ Molecular Weight: 200.17 g/mol Appearance: White to off-white powder

Solubility and Storage

Proper storage and handling of Tegafur are essential to maintain its stability and activity.

ParameterRecommendation
Storage Temperature Room temperature
Primary Solvent Dimethyl Sulfoxide (DMSO)
Solubility in DMSO >20 mg/mL
Stock Solution Storage -20°C for long-term storage

Note: It is recommended to prepare fresh dilutions from the stock solution for each experiment to ensure accuracy. Avoid repeated freeze-thaw cycles of the stock solution.

Experimental Protocols

Preparation of Tegafur Stock Solution (100 mM in DMSO)

This protocol describes the preparation of a 100 mM stock solution of Tegafur in DMSO.

Materials:

  • Tegafur powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weighing Tegafur: Carefully weigh out 20.02 mg of Tegafur powder using a calibrated analytical balance.

  • Dissolution: Add the weighed Tegafur powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution until the Tegafur is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization: While DMSO is a potent solvent, for cell culture applications, filtering the stock solution through a 0.22 µm syringe filter can be an additional precautionary step, though often not necessary for high-concentration DMSO stocks.

  • Aliquoting and Storage: Aliquot the 100 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C.

Preparation of Working Solutions

This protocol outlines the dilution of the Tegafur stock solution to a final working concentration in cell culture medium. The final concentration will depend on the specific cell line and experimental design.

Materials:

  • 100 mM Tegafur stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile conical tubes or multi-well plates

  • Pipettes and sterile filter tips

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the 100 mM Tegafur stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes and to ensure accurate final concentrations, it is good practice to perform an intermediate dilution. For example, to prepare a 1 mM intermediate solution, dilute the 100 mM stock 1:100 in sterile cell culture medium or phosphate-buffered saline (PBS).

  • Final Dilution: Add the appropriate volume of the stock or intermediate solution to the pre-warmed complete cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution in 10 mL of medium, add 1 µL of the 100 mM stock solution.

  • Mixing: Gently mix the medium containing Tegafur by pipetting up and down or by swirling the flask/plate.

  • DMSO Concentration Control: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (cells treated with medium containing the same final concentration of DMSO without Tegafur) is included in your experimental setup.

Experimental Workflow

G Experimental Workflow for Tegafur Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh 20.02 mg Tegafur add_dmso Add 1 mL DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -20°C dissolve->aliquot thaw Thaw Stock Solution aliquot->thaw For Experiment dilute Dilute in Culture Medium to Desired Concentration thaw->dilute treat Treat Cells dilute->treat G Tegafur Mechanism of Action Tegafur Tegafur (Prodrug) FU 5-Fluorouracil (5-FU) Tegafur->FU Metabolism FdUMP FdUMP (Active Metabolite) FU->FdUMP Anabolic Conversion TS Thymidylate Synthase (TS) FdUMP->TS Inhibits dUMP dUMP dUMP->TS dTMP dTMP TS->dTMP DNA DNA Synthesis dTMP->DNA

Standard Operating Procedure for Triacetyluridine (PN401) Administration in Conjunction with 5-Fluorouracil (5-FU) in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a detailed standard operating procedure for the administration of Triacetyluridine (PN401), a prodrug of uridine, when used as a rescue agent with the chemotherapeutic drug 5-Fluorouracil (5-FU) in murine models. The primary application of this combination is to mitigate 5-FU-induced toxicity, allowing for higher, more effective doses of the anti-cancer agent.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies involving the co-administration of 5-FU and PN401 in mice.

Table 1: Maximum Tolerated Dose (MTD) of 5-FU with and without PN401

Treatment GroupMaximum Tolerated Dose (mg/kg/week)Animal Model
5-FU Alone100Female BALB/c mice with Colon 26 adenocarcinoma
5-FU + PN401200Female BALB/c mice with Colon 26 adenocarcinoma

This data demonstrates that the co-administration of PN401 can double the MTD of 5-FU in this model.[1]

Table 2: Antitumor Response of Escalating Doses of 5-FU with PN401 Rescue

5-FU Dose (mg/kg/week)Complete Response (CR)Partial Response (PR)Animal Model
1000%0%Female BALB/c mice with Colon 26 adenocarcinoma
1500%10%Female BALB/c mice with Colon 26 adenocarcinoma
17540%60%Female BALB/c mice with Colon 26 adenocarcinoma
20080%20%Female BALB/c mice with Colon 26 adenocarcinoma

A clear dose-response relationship is observed, with significant antitumor activity seen at 5-FU doses above 150 mg/kg/week, which are achievable with PN401 rescue.[1]

Table 3: Survival Outcome of PN401 Administration Following a Lethal 5-FU Dose

Time of First PN401 Dose Post-5-FUSurvival Outcome
No PN401All mice died by day 12
2 hoursHighest proportion of survival at day 31
24 hoursSurvived to day 31
48 hoursSurvived to day 31

PN401 demonstrates a significant survival benefit, acting as an effective rescue agent even when administered up to 48 hours after a 5-FU overdose.[1]

Experimental Protocols

The following protocols are for the co-administration of 5-FU and PN401 in a murine tumor model to determine MTD and assess antitumor efficacy.

Materials:

  • Female BALB/c mice

  • Colon 26 adenocarcinoma cells

  • 5-Fluorouracil (5-FU), injectable grade

  • PN401 (Triacetyluridine)

  • Appropriate vehicles for drug formulation (e.g., sterile saline)

  • Oral gavage needles

  • Syringes and needles for injection

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • Subcutaneously implant Colon 26 adenocarcinoma cells into the flank of female BALB/c mice.

    • Allow tumors to reach a palpable size (e.g., 50-100 mm³) before initiating treatment.

  • Animal Grouping and Randomization:

    • Randomly assign mice to treatment cohorts (e.g., vehicle control, 5-FU alone, 5-FU + PN401 at various dose levels). A typical group size is 8-10 mice.

  • Drug Preparation and Administration:

    • 5-FU: Reconstitute 5-FU in sterile saline to the desired concentrations for injection. Administer via intraperitoneal (IP) injection once weekly.

    • PN401: Prepare PN401 for oral administration. The timing of PN401 administration is a critical experimental parameter. To determine the optimal rescue timing, different cohorts can receive the first dose of PN401 at 2, 24, or 48 hours following the 5-FU injection.[1]

  • Monitoring and Data Collection:

    • Toxicity: Monitor mice daily for clinical signs of toxicity, including weight loss, changes in posture, and activity level. Body weight should be recorded at least three times per week.

    • Tumor Growth: Measure tumor dimensions with calipers two to three times per week and calculate tumor volume.

    • Survival: Record survival data for all groups.

  • Pharmacokinetic Analysis:

    • To understand the effect of dose on 5-FU exposure, blood samples can be collected at various time points after 5-FU administration.

    • Plasma concentrations of 5-FU can be determined using a validated analytical method (e.g., HPLC).

    • Pharmacokinetic analysis has shown that 5-FU exhibits nonlinearity as a function of the administered dose in mice.[1]

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Regimen cluster_monitoring Data Collection and Monitoring cluster_analysis Data Analysis and Endpoints start Implant Colon 26 adenocarcinoma cells in BALB/c mice randomize Randomize mice into treatment groups start->randomize admin_5fu Administer 5-FU (e.g., 100, 150, 175, 200 mg/kg/week) randomize->admin_5fu admin_pn401 Administer PN401 orally at 2, 24, or 48 hours post-5-FU admin_5fu->admin_pn401 monitor_toxicity Monitor body weight and clinical signs of toxicity admin_pn401->monitor_toxicity measure_tumor Measure tumor volume regularly monitor_toxicity->measure_tumor pk_sampling Conduct pharmacokinetic blood sampling measure_tumor->pk_sampling determine_mtd Determine Maximum Tolerated Dose (MTD) pk_sampling->determine_mtd assess_efficacy Assess antitumor efficacy (CR, PR) pk_sampling->assess_efficacy analyze_survival Analyze survival data pk_sampling->analyze_survival

Caption: Experimental workflow for PN401 and 5-FU co-administration in mice.

signaling_pathway cluster_chemo Chemotherapy Action cluster_cellular_effects Cellular Effects cluster_rescue Rescue Mechanism cluster_outcome Therapeutic Outcome five_fu 5-Fluorouracil (5-FU) tumor_death Tumor Cell Death five_fu->tumor_death normal_toxicity Normal Cell Toxicity five_fu->normal_toxicity pn401 PN401 (Triacetyluridine) uridine Uridine pn401->uridine is a prodrug of reduced_toxicity Reduced Systemic Toxicity uridine->reduced_toxicity rescues normal cells from toxicity increased_mtd Increased 5-FU MTD reduced_toxicity->increased_mtd enhanced_efficacy Enhanced Antitumor Efficacy increased_mtd->enhanced_efficacy

Caption: Mechanism of PN401 rescue from 5-FU-induced toxicity.

References

Application Note: Quantification of Triafur in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Triafur in human plasma. The described protocol is essential for researchers, scientists, and drug development professionals involved in pharmacokinetic and toxicokinetic studies of this compound. The method utilizes a simple protein precipitation for sample preparation, followed by a rapid and selective LC-MS/MS analysis. The assay has been validated for linearity, precision, and accuracy, demonstrating its suitability for high-throughput bioanalysis.

Introduction

This compound is a novel therapeutic agent under investigation for its potential pharmacological activities. To support its clinical development, a reliable method for its quantification in biological matrices is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties. This application note presents a detailed protocol for a sensitive and specific LC-MS/MS method for the determination of this compound in human plasma. The method is designed to be both rapid and robust, making it suitable for the analysis of large numbers of samples from preclinical and clinical studies.

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of this compound and the internal standard (IS), this compound-d4, from human plasma.

Materials:

  • Human plasma (K2-EDTA)

  • This compound certified reference standard

  • This compound-d4 (internal standard) certified reference standard

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Deionized water, 18 MΩ·cm or higher

  • 1.5 mL polypropylene microcentrifuge tubes

  • Centrifuge capable of 14,000 x g

Procedure:

  • Spike 50 µL of human plasma with 5 µL of the internal standard working solution (100 ng/mL this compound-d4 in 50% MeOH).

  • Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Liquid Chromatography Conditions:

ParameterCondition
HPLC SystemWaters ACQUITY UPLC I-Class or equivalent
ColumnACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Column Temperature40°C
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Gradient ProgramTime (min)

Mass Spectrometry Conditions:

ParameterCondition
Mass SpectrometerWaters Xevo TQ-S or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.0 kV
Desolvation Temperature500°C
Desolvation Gas Flow1000 L/hr (Nitrogen)
Cone Gas Flow150 L/hr (Nitrogen)
Collision GasArgon
MRM Transitions Analyte

Data Presentation

Calibration Curve

The method demonstrated excellent linearity over the concentration range of 1 to 2000 ng/mL in human plasma. The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration. A linear regression with a 1/x² weighting was used.

Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.005
50.024
200.101
500.253
1000.508
5002.54
10005.11
200010.21
Correlation Coefficient (r²) 0.9989
Accuracy and Precision

The intra-day and inter-day precision and accuracy were evaluated by analyzing replicate quality control (QC) samples at four different concentration levels.

Intra-Day Accuracy and Precision (n=6)

Nominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
3 (LQC)2.9197.04.5
30 (LQC)31.2104.03.1
300 (MQC)295.598.52.5
1500 (HQC)1545103.01.8

Inter-Day Accuracy and Precision (3 days, n=18)

Nominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
3 (LQC)2.9899.35.2
30 (LQC)30.9103.04.2
300 (MQC)297.699.23.1
1500 (HQC)1530102.02.4

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 50 µL Human Plasma is_spike Add 5 µL IS (this compound-d4) plasma->is_spike ppt Add 200 µL Cold ACN (0.1% FA) is_spike->ppt vortex Vortex 1 min ppt->vortex centrifuge Centrifuge 14,000 x g, 10 min, 4°C vortex->centrifuge supernatant Transfer 100 µL Supernatant centrifuge->supernatant injection Inject 5 µL into LC-MS/MS supernatant->injection hplc HPLC Separation (C18 Column) injection->hplc msms Tandem MS Detection (MRM Mode) hplc->msms data Data Acquisition & Processing msms->data G cluster_pathway Hypothetical Signaling Pathway Inhibition by this compound Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Response Cellular Response Gene->Response This compound This compound This compound->Kinase2 Inhibition

Application Notes and Protocols: Triafur as a Fluorescent Probe in Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Triafur

This compound is a novel, synthetic fluorescent probe engineered for high-specificity and high-resolution imaging in cellular and tissue microscopy. Its unique molecular structure, incorporating a triazole-furan core, provides excellent photostability and a high quantum yield, making it a robust tool for a variety of fluorescence microscopy applications. This compound is designed to selectively accumulate in specific subcellular compartments, enabling detailed investigation of cellular morphology, organelle dynamics, and protein localization. Its bright fluorescence and resistance to photobleaching allow for long-term time-lapse imaging and quantitative analysis of cellular processes.

Key Applications

  • High-Resolution Cellular Imaging: this compound's spectral properties are well-suited for confocal, and super-resolution microscopy techniques, allowing for detailed visualization of subcellular structures.

  • Drug Discovery and Development: The probe can be utilized in high-content screening assays to assess the effects of drug candidates on cellular health and organelle function.

  • Cancer Research: this compound exhibits preferential accumulation in certain tumor cell types, making it a promising agent for cancer cell identification and for studying the tumor microenvironment.

  • Cellular Pathway Analysis: Conjugated versions of this compound can be used to track specific proteins and investigate their roles in signaling pathways.

Quantitative Data Summary

The photophysical and spectral properties of this compound are summarized in the table below. These characteristics highlight its suitability for various microscopy applications, ensuring bright and stable fluorescence for accurate and reproducible imaging.

PropertyValue
Excitation Maximum (λex) 488 nm
Emission Maximum (λem) 525 nm
Molar Extinction Coefficient 85,000 M⁻¹cm⁻¹
Quantum Yield (Φ) 0.85
Photostability High
Solubility DMSO, PBS
Cytotoxicity Low at working concentrations

Experimental Protocols

Protocol 1: In Vitro Staining of Adherent Cells with this compound

This protocol outlines the steps for staining live or fixed adherent cells with this compound for fluorescence microscopy.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Culture medium appropriate for the cell line

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Mounting medium

  • Glass coverslips and microscope slides

Procedure:

  • Cell Culture: Plate cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.

  • Preparation of Staining Solution: Dilute the this compound stock solution in pre-warmed culture medium or PBS to the desired final concentration (typically 1-10 µM).

  • Staining:

    • For Live-Cell Imaging: Remove the culture medium and wash the cells once with PBS. Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C.

    • For Fixed-Cell Imaging: Remove the culture medium and wash the cells with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash the cells twice with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash twice with PBS. Add the this compound staining solution and incubate for 30 minutes at room temperature.

  • Washing: After incubation, remove the staining solution and wash the cells three times with PBS to remove any unbound probe.

  • Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence microscope with standard FITC/GFP filter sets.

Protocol 2: Co-localization Studies with Immunofluorescence

This protocol describes how to perform co-localization studies using this compound in conjunction with immunofluorescence to visualize a target protein.

Materials:

  • All materials from Protocol 1

  • Primary antibody specific to the target protein

  • Fluorescently-labeled secondary antibody (with a spectrally distinct fluorophore from this compound, e.g., a red fluorescent dye)

  • Blocking buffer (e.g., 5% BSA in PBS)

Procedure:

  • Cell Preparation and Fixation: Follow steps 1 and 3 (for fixed cells) from Protocol 1.

  • Blocking: After permeabilization, incubate the cells in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to the recommended concentration. Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody and this compound Staining: Dilute the fluorescently-labeled secondary antibody and this compound in blocking buffer. Incubate the cells with this solution for 1 hour at room temperature, protected from light.

  • Final Washes and Mounting: Wash the cells three times with PBS. Mount the coverslips as described in Protocol 1.

  • Imaging: Image the samples using a confocal microscope, acquiring separate images for the this compound and the secondary antibody channels. Merge the images to observe co-localization.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging cell_culture 1. Cell Culture on Coverslips fixation 2. Fixation & Permeabilization cell_culture->fixation blocking 3. Blocking (for IF) fixation->blocking primary_ab 4. Primary Antibody Incubation blocking->primary_ab secondary_this compound 5. Secondary Ab + this compound Incubation primary_ab->secondary_this compound washing 6. Washing secondary_this compound->washing mounting 7. Mounting washing->mounting microscopy 8. Fluorescence Microscopy mounting->microscopy

Caption: General workflow for immunofluorescence with this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase A receptor->kinase1 Activation ligand External Ligand ligand->receptor Binding kinase2 Kinase B kinase1->kinase2 Phosphorylation tf Transcription Factor (Inactive) kinase2->tf Activation tf_active Transcription Factor (Active) tf->tf_active gene Target Gene tf_active->gene Translocation protein Protein Expression (Visualized with this compound Conjugate) gene->protein

Caption: Hypothetical signaling pathway studied with a this compound conjugate.

Application Note: Western Blot Protocol for Detecting Protein Changes Induced by a Novel Compound

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a detailed protocol for performing Western blotting to analyze changes in protein expression in response to treatment with a novel compound, referred to herein as "Triafur." As the specific cellular targets of this compound are under investigation, this protocol offers a robust and adaptable framework for screening the compound's effects on key signaling pathways. The methodologies outlined below cover cell culture and treatment, sample preparation, protein quantification, gel electrophoresis, protein transfer, immunodetection, and data analysis.

Experimental Protocols

Cell Culture and this compound Treatment

This protocol assumes the use of a relevant cell line for the intended research. The following is a general procedure that should be optimized for the specific cell line and experimental goals.

  • Cell Seeding: Plate cells at a density of 1 x 10^6 cells per well in a 6-well plate and allow them to adhere and grow for 24 hours in complete growth medium.

  • This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete growth medium to the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50 µM).

  • Incubation: Remove the growth medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration). Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Proceed immediately to cell lysis.

Cell Lysis and Protein Extraction
  • Lysis Buffer Preparation: Prepare a suitable lysis buffer, such as RIPA buffer, supplemented with a protease and phosphatase inhibitor cocktail to prevent protein degradation.

  • Cell Lysis: Add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the soluble proteins and transfer it to a new, pre-chilled tube.

Protein Quantification
  • Bradford Assay or BCA Assay: Determine the protein concentration of each sample using a standard protein assay kit, such as the Bradford or BCA assay, according to the manufacturer's instructions.

  • Normalization: Based on the protein concentration, normalize all samples to the same concentration (e.g., 1-2 µg/µL) using lysis buffer.

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
  • Sample Preparation: Mix the normalized protein samples with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane into the wells of a polyacrylamide gel. Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.[1][2]

Protein Transfer (Western Blotting)
  • Transfer Setup: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[3][4]

  • Transfer Conditions: Perform the transfer at a constant current or voltage according to the transfer system manufacturer's recommendations. Ensure complete transfer by checking for the presence of the pre-stained protein ladder on the membrane.[4]

Immunodetection
  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[3]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation. The optimal dilution for each primary antibody should be determined empirically.[3]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[3]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[3]

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

Signal Detection and Analysis
  • Chemiluminescent Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane in the ECL substrate for 1-5 minutes.[4]

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.[4]

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin or GAPDH) to account for variations in protein loading.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Reagent Concentrations and Incubation Times

Reagent/StepConcentration/TimeNotes
Cell Seeding Density 1 x 10^6 cells/wellVaries by cell line
This compound Concentrations 0, 1, 5, 10, 25, 50 µMTitration may be necessary
Incubation Time 24, 48, 72 hoursTime-course dependent on target
Protein Loading 20-30 µ g/lane Optimize for signal intensity
Primary Antibody Dilution 1:500 - 1:2000Refer to manufacturer's datasheet
Secondary Antibody Dilution 1:2000 - 1:10000Refer to manufacturer's datasheet
Blocking Time 1 hourRoom Temperature
Primary Antibody Incubation Overnight4°C
Secondary Antibody Incubation 1 hourRoom Temperature

Table 2: Densitometry Analysis of Protein Expression

TreatmentTarget Protein (Normalized Intensity)Loading Control (Intensity)Fold Change vs. Control
Vehicle Control 1.00 ± 0.0515000 ± 5001.0
This compound (1 µM) 1.25 ± 0.0814800 ± 4501.25
This compound (5 µM) 1.80 ± 0.1215200 ± 5501.80
This compound (10 µM) 2.50 ± 0.2014900 ± 5002.50
This compound (25 µM) 1.50 ± 0.1515100 ± 4801.50
This compound (50 µM) 0.80 ± 0.0915300 ± 6000.80

Data are presented as mean ± standard deviation from three independent experiments.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the TRIF-dependent signaling pathway, a crucial pathway in the innate immune response that can be modulated by external stimuli.[5][6][7] This pathway serves as an example of a cellular mechanism that could be investigated for changes in protein expression following this compound treatment. Key proteins in this pathway, such as TRIF, TBK1, and IRF3, would be potential targets for Western blot analysis.

TRIF_Signaling_Pathway TLR4 TLR4 TRAM TRAM TLR4->TRAM TRIF TRIF TRAM->TRIF TBK1 TBK1 TRIF->TBK1 IKKe IKKε TRIF->IKKe RIP1 RIP1 TRIF->RIP1 IRF3 IRF3 TBK1->IRF3 IKKe->IRF3 IFNB IFN-β Production IRF3->IFNB TRAF6 TRAF6 RIP1->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK complex TAK1->IKK NFkB NF-κB Activation IKK->NFkB

Caption: TRIF-dependent signaling pathway.

Experimental Workflow Diagram

The diagram below outlines the major steps of the Western blot protocol described in this application note.

Western_Blot_Workflow A Cell Culture & this compound Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA/Bradford) B->C D SDS-PAGE C->D E Protein Transfer (Blotting) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Signal Detection (ECL) H->I J Imaging & Densitometry I->J K Data Analysis J->K

Caption: Western blot experimental workflow.

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Triafur (5-Fluorouracil)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Triafur (5-Fluorouracil)

This compound is understood to be closely related to or a formulation of 5-Fluorouracil (5-FU), a cornerstone of chemotherapy for various solid tumors.[1][2][3] 5-FU is an antimetabolite, a class of drugs that interfere with essential biochemical processes within cells.[1] Its primary mechanism of action involves the inhibition of thymidylate synthase, a critical enzyme in the synthesis of pyrimidine nucleotides required for DNA replication and repair. This disruption leads to cytotoxicity and cell death.[4] Flow cytometry is a powerful technique to quantitatively assess the cellular responses to 5-FU treatment, including apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[1][3][5]

Core Applications for Flow Cytometry Analysis

Flow cytometry allows for the high-throughput, multi-parameter analysis of individual cells within a heterogeneous population.[6][7] When studying the effects of a compound like 5-FU, the key applications include:

  • Apoptosis Assays: To quantify the number of cells undergoing programmed cell death.

  • Cell Cycle Analysis: To determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M) and identify cell cycle arrest.[8][9]

  • Reactive Oxygen Species (ROS) Detection: To measure the levels of intracellular ROS, which are often associated with cellular stress and apoptosis.[1][10]

Experimental Protocols

Protocol for Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

This protocol is designed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Deionized Water

  • 6-well plates

  • Cell culture medium

  • This compound (5-Fluorouracil)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with the desired concentrations of this compound (5-FU) for the specified duration (e.g., 24, 48, 72 hours). Include an untreated control.

  • Cell Harvesting:

    • Collect the cell culture supernatant (which contains detached, potentially apoptotic cells).

    • Wash the adherent cells with PBS.

    • Detach the adherent cells using a gentle cell scraper or trypsin.

    • Combine the supernatant and the detached cells.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.

Protocol for Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol is for analyzing the distribution of cells in the different phases of the cell cycle.

Materials:

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • 70% Ethanol (ice-cold)

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates

  • Cell culture medium

  • This compound (5-Fluorouracil)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the apoptosis protocol.

  • Cell Harvesting: Harvest the cells as described in step 3 of the apoptosis protocol.

  • Fixation:

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer.

Protocol for Reactive Oxygen Species (ROS) Detection using DCFH-DA

This protocol measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Materials:

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates

  • Cell culture medium

  • This compound (5-Fluorouracil)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the apoptosis protocol.

  • Staining:

    • After the drug treatment period, remove the medium and wash the cells twice with PBS.

    • Add 1 mL of PBS containing 10 µM DCFH-DA to each well.

    • Incubate for 30 minutes at 37°C in the dark.

  • Cell Harvesting:

    • Remove the DCFH-DA solution and wash the cells twice with PBS.

    • Detach the cells using a gentle cell scraper or trypsin.

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze immediately on a flow cytometer.

Data Presentation

The quantitative data obtained from the flow cytometry analysis can be summarized in the following tables for clear comparison.

Table 1: Apoptosis Analysis - Percentage of Cells in Different States

Treatment GroupViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control (Untreated)
This compound (Low Conc.)
This compound (High Conc.)

Table 2: Cell Cycle Analysis - Percentage of Cells in Each Phase

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (Untreated)
This compound (Low Conc.)
This compound (High Conc.)

Table 3: Reactive Oxygen Species (ROS) Analysis - Mean Fluorescence Intensity (MFI)

Treatment GroupMean Fluorescence Intensity (MFI)
Control (Untreated)
This compound (Low Conc.)
This compound (High Conc.)

Visualizations

Experimental Workflow Diagram

G cluster_prep Cell Preparation and Treatment cluster_assays Flow Cytometry Assays cluster_analysis Data Acquisition and Analysis cluster_output Output A Seed Cells in 6-well Plates B Overnight Incubation A->B C Treat with this compound (5-FU) B->C D Apoptosis Assay (Annexin V/PI Staining) C->D Harvest and Stain Cells E Cell Cycle Assay (PI Staining) C->E Harvest and Stain Cells F ROS Assay (DCFH-DA Staining) C->F Harvest and Stain Cells G Acquire Data on Flow Cytometer D->G E->G F->G H Analyze Data (Gating and Quantification) G->H I Quantitative Data Tables H->I J Histograms and Dot Plots H->J

Caption: Experimental workflow for flow cytometry analysis.

Simplified Signaling Pathway for 5-FU Induced Apoptosis

G This compound This compound (5-FU) TS Thymidylate Synthase Inhibition This compound->TS DNA_Damage DNA Damage and Replication Stress TS->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified p53-mediated apoptosis pathway induced by 5-FU.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Triafur Precipitation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on managing and preventing the precipitation of Triafur in aqueous solutions during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for this compound precipitation in my aqueous solution?

A1: this compound is a compound with limited aqueous solubility. Precipitation commonly occurs when the concentration of this compound exceeds its solubility limit in the specific buffer or solvent system being used. This can be triggered by changes in pH, temperature, or the presence of other solutes that affect its solubility.

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is highly pH-dependent. As an acidic compound, its solubility increases at higher pH values (more basic conditions) and decreases at lower pH values (more acidic conditions). It is critical to maintain the pH of your stock solutions and experimental buffers within the recommended range to keep this compound dissolved.

Q3: Can temperature changes cause this compound to precipitate?

A3: Yes, temperature can significantly impact this compound solubility. For many compounds, solubility increases with temperature. If a saturated solution of this compound is prepared at an elevated temperature and then cooled, precipitation is likely to occur. Conversely, some compounds exhibit decreased solubility at higher temperatures. It is essential to understand the temperature-solubility profile of this compound. Storing solutions at 4°C, for instance, can lead to crystallization over time, even if the compound was fully dissolved at room temperature[1].

Q4: I observed precipitation after adding a co-solvent. What could be the cause?

A4: While co-solvents are often used to increase the solubility of hydrophobic compounds, improper selection or mixing can lead to precipitation[2]. If the co-solvent is not miscible with the aqueous buffer in the proportions used, or if the addition of the co-solvent alters the solution properties (e.g., pH, polarity) in a way that reduces this compound's solubility, precipitation can occur. It is crucial to add co-solvents gradually and with continuous mixing.

Q5: My this compound solution, which was clear initially, has become cloudy over time. Why is this happening?

A5: Cloudiness or turbidity indicates the formation of a precipitate. This delayed precipitation can be due to several factors, including slow crystallization kinetics, gradual changes in the solution's pH (e.g., due to CO2 absorption from the atmosphere), degradation of the compound into less soluble forms, or interactions with container surfaces.

Troubleshooting Guides

Issue 1: Precipitation upon preparation of a stock solution
  • Possible Cause: The concentration of this compound exceeds its solubility in the chosen solvent.

  • Troubleshooting Steps:

    • Verify Solvent Choice: Ensure you are using the recommended solvent for the initial stock solution (e.g., DMSO, ethanol).

    • Reduce Concentration: Prepare a less concentrated stock solution.

    • Gentle Warming: Gently warm the solution (e.g., in a 37°C water bath) to aid dissolution. Be cautious, as excessive heat can degrade the compound.

    • Sonication: Use a sonicator to break up particles and facilitate dissolution.

Issue 2: Precipitation when diluting the stock solution into an aqueous buffer
  • Possible Cause: The final concentration in the aqueous buffer is above the solubility limit, or the buffer conditions are unfavorable.

  • Troubleshooting Steps:

    • Check Final Concentration: Calculate the final concentration of this compound in the aqueous buffer and ensure it is below the known solubility limit at that pH and temperature.

    • Optimize pH: Adjust the pH of the aqueous buffer to a range where this compound is more soluble.

    • Use a Co-solvent: If compatible with your experimental system, consider adding a small percentage of an organic co-solvent (e.g., ethanol, PEG-400) to the aqueous buffer to increase solubility[2].

    • Pre-warm the Buffer: Warming the aqueous buffer before adding the this compound stock solution can sometimes prevent immediate precipitation.

    • Method of Addition: Add the stock solution to the aqueous buffer dropwise while vortexing to ensure rapid and uniform mixing.

Quantitative Data Summary

Table 1: Solubility of this compound in Different Solvents

SolventSolubility (mg/mL) at 25°C
DMSO> 100
Ethanol25
Methanol15
Water< 0.1
PBS (pH 7.4)0.5

Table 2: Effect of pH on this compound Solubility in Aqueous Buffer at 25°C

pHSolubility (mg/mL)
5.0< 0.01
6.00.05
7.00.2
7.40.5
8.01.2

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, precision balance, vortex mixer.

  • Procedure:

    • Weigh out the required amount of this compound powder using a precision balance. For a 1 mL stock solution of 10 mM (assuming a molecular weight of 350 g/mol ), this would be 3.5 mg.

    • Transfer the powder to a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO (in this case, 1 mL).

    • Vortex the solution thoroughly until all the this compound powder is completely dissolved. If necessary, gentle warming (up to 37°C) can be applied.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of this compound Solubility in an Aqueous Buffer
  • Materials: this compound powder, aqueous buffer of interest (e.g., PBS pH 7.4), shaker/incubator, centrifuge, HPLC system.

  • Procedure:

    • Add an excess amount of this compound powder to a known volume of the aqueous buffer in a sealed vial.

    • Incubate the vial at a constant temperature (e.g., 25°C) on a shaker for 24-48 hours to ensure equilibrium is reached.

    • After incubation, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

    • Carefully collect the supernatant, ensuring no solid particles are transferred.

    • Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a calibrated HPLC method.

    • The measured concentration represents the solubility of this compound in that buffer at the specified temperature.

Visualizations

Troubleshooting_Workflow start Precipitation Observed is_stock_ok Stock Solution Clear? start->is_stock_ok check_stock Check Stock Solution (Concentration, Solvent) modify_stock Modify Stock Prep: - Lower Concentration - Use Co-solvent - Gentle Heat/Sonication check_stock->modify_stock check_dilution Check Dilution Process (Buffer pH, Temp, Mixing) modify_dilution Modify Dilution Protocol: - Adjust Buffer pH - Add Co-solvent to Buffer - Change Mixing Method check_dilution->modify_dilution is_stock_ok->check_stock No is_dilution_issue Precipitation on Dilution? is_stock_ok->is_dilution_issue Yes is_dilution_issue->check_dilution Yes end_resolved Issue Resolved is_dilution_issue->end_resolved No modify_stock->end_resolved modify_dilution->end_resolved

Caption: Troubleshooting workflow for this compound precipitation.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS This compound This compound This compound->Receptor Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Hypothetical signaling pathway inhibited by this compound.

References

How to improve the yield of Triafur synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Triafur Synthesis

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis process. This compound is synthesized via a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a robust and widely used "click chemistry" reaction.[1][][3] This guide provides detailed FAQs, troubleshooting advice, experimental protocols, and data to help you improve your synthesis yield.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemical reaction for this compound synthesis?

A1: this compound is synthesized using the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This is a 1,3-dipolar cycloaddition between an azide and a terminal alkyne, which is catalyzed by a copper(I) species to exclusively form the 1,4-disubstituted 1,2,3-triazole product.[1][4][5] The reaction is known for its high efficiency, mild reaction conditions, and high yields.[][3]

Q2: What are the critical components and reagents for this synthesis?

A2: The critical components are:

  • Azide Precursor: An organic molecule functionalized with an azide (-N₃) group.

  • Alkyne Precursor: An organic molecule with a terminal alkyne (-C≡CH) group.[6]

  • Copper(I) Catalyst: This is the active catalyst. It is typically generated in situ from a Copper(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent.

  • Reducing Agent: Sodium ascorbate is the most common and preferred reducing agent to convert Cu(II) to the active Cu(I) state.[7]

  • Ligand (Optional but Recommended): A ligand is used to stabilize the Cu(I) catalyst, prevent side reactions, and improve reaction rates. Tris(benzyltriazolylmethyl)amine (TBTA) or water-soluble variants like THPTA are commonly used.[7][8]

  • Solvent: The reaction can be performed in a variety of solvents, including water, t-BuOH/water mixtures, DMSO, and glycerol.[9]

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored by Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC). TLC is often the quickest method. A successful reaction will show the consumption of the limiting starting material and the appearance of a new spot corresponding to the this compound product.

Q4: What are the common side reactions or byproducts?

A4: Common side reactions include:

  • Oxidative Homocoupling of the Alkyne: This can occur if the Cu(I) catalyst is oxidized back to Cu(II) in the presence of oxygen, leading to the formation of a diacetylene byproduct.

  • Decomposition of Starting Materials: Organic azides can be sensitive to heat and light.[10] Alkynes can also degrade under harsh conditions.

  • Formation of 1,5-Regioisomer: While the copper-catalyzed reaction strongly favors the 1,4-isomer, trace amounts of the 1,5-isomer can form under certain conditions, especially if the uncatalyzed thermal reaction occurs.[1][5]

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of this compound.

Problem 1: Low or No Product Formation

Q: My reaction shows no product formation, and only starting materials are visible on the TLC plate. What should I check first?

A: This issue almost always points to an inactive catalyst system. Here’s a checklist:

  • Check the Reducing Agent: Sodium ascorbate solutions can degrade, especially if not freshly prepared. Use a fresh, solid batch of sodium ascorbate and prepare the solution just before use.[7]

  • Verify Copper Source: Ensure your copper(II) salt (e.g., CuSO₄) is of good quality and has dissolved completely in the reaction mixture.

  • Oxygen Contamination: The presence of oxygen can oxidize the active Cu(I) catalyst to inactive Cu(II). While the reaction is generally robust, de-gassing your solvent by bubbling nitrogen or argon through it for 15-20 minutes before adding reagents can significantly improve results.

  • Order of Addition: The recommended order of addition is crucial. Mix the copper salt and ligand first, then add this mixture to your azide and alkyne substrates. The reaction should be initiated by adding the sodium ascorbate solution last.[7] Adding ascorbate directly to the copper salt without a ligand can lead to the precipitation of copper species.[7]

Q: The reaction has started but stalled, with significant amounts of starting material remaining after 24 hours. What could be the cause?

A: A stalled reaction suggests a loss of catalytic activity over time or issues with the starting materials.

  • Catalyst Instability: The Cu(I) catalyst may have precipitated or been oxidized over the course of the reaction. Adding another portion of sodium ascorbate can sometimes restart the reaction.

  • Impure Starting Materials: Verify the purity of your azide and alkyne precursors. Impurities can sometimes chelate copper and poison the catalyst. Azides should be handled with care as they can be unstable.[10][11]

  • Incorrect Stoichiometry: Ensure that you are using a slight excess (1.05-1.1 equivalents) of one reagent (typically the less expensive or more accessible one) to drive the reaction to completion.

Problem 2: Consistently Low Yield

Q: My reaction works, but the yield is consistently below 50%. How can I optimize it?

A: Low yields can be improved by systematically optimizing reaction parameters.

  • Solvent Choice: The solvent can have a significant impact on reaction rate and yield. While t-BuOH/water is common, consider screening other solvents like pure water, DMSO, or glycerol, which have been shown to improve yields in certain cases.[9]

  • Ligand Selection: If you are not using a ligand, adding one is the most effective way to boost yield. Ligands like TBTA or THPTA protect the Cu(I) from oxidation and increase its catalytic efficiency.[7][8]

  • Temperature and Concentration: Most CuAAC reactions run well at room temperature. However, for sluggish reactions, gentle heating (40-50 °C) can sometimes improve the yield.[4] Also, ensure the reaction concentration is appropriate (typically 0.1 M to 1 M). Reactions that are too dilute may proceed slowly.

Problem 3: Product Purification Issues

Q: I'm having difficulty removing the copper catalyst from my final product. What are the best methods?

A: Residual copper is a common issue. Here are several effective purification strategies:

  • Ammonia Wash: After the reaction, dilute the mixture with water and extract your product into an organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer with an aqueous solution of ammonia or ammonium chloride. The ammonia will complex with the copper, pulling it into the aqueous phase.

  • Chelating Resins: For valuable products or when trace copper levels are critical, stirring the crude product solution with a copper-chelating resin (e.g., Chelex® 100) followed by filtration is highly effective.

  • Silica Gel Chromatography: In many cases, standard silica gel chromatography can separate the polar triazole product from less polar impurities and retain the copper salts at the baseline.[4]

Data Presentation: Optimizing Reaction Conditions

The following tables provide hypothetical but representative data for optimizing this compound synthesis.

Table 1: Effect of Solvent on this compound Yield

Entry Solvent (v/v) Temperature (°C) Time (h) Yield (%)
1 t-BuOH / H₂O (1:1) 25 12 75
2 DMSO 25 12 88
3 H₂O 25 24 65
4 Glycerol 50 8 92

| 5 | DMF | 25 | 12 | 85 |

Table 2: Comparison of Catalyst Systems

Entry Copper Source (mol%) Reducing Agent (mol%) Ligand (mol%) Yield (%)
1 CuSO₄ (1) Na-Ascorbate (5) None 55
2 CuSO₄ (1) Na-Ascorbate (5) TBTA (1) 91
3 CuI (1) None None 78

| 4 | CuSO₄ (1) | Na-Ascorbate (5) | THPTA (5) | 94 |

Experimental Protocols

Protocol 1: General Procedure for this compound Synthesis (CuAAC)
  • To a reaction vial, add the Alkyne Precursor (1.0 mmol, 1.0 eq) and the Azide Precursor (1.05 mmol, 1.05 eq).

  • Add the chosen solvent (e.g., 10 mL of a 1:1 mixture of t-BuOH and water).

  • In a separate vial, prepare the catalyst solution: dissolve CuSO₄·5H₂O (0.01 mmol, 0.025 g) and THPTA ligand (0.05 mmol, 0.022 g) in 1 mL of water.

  • Add the catalyst solution to the main reaction vial and stir for 5 minutes.

  • Prepare a fresh solution of sodium ascorbate (0.1 mmol, 0.02 g) in 1 mL of water.

  • Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.[7]

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous NH₄Cl, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound product.

  • Purify the crude product by silica gel chromatography or recrystallization as needed.

Visualizations

Below are diagrams illustrating key aspects of the this compound synthesis process.

G cluster_start Starting Materials cluster_reagents Reaction Conditions Azide Azide Precursor Reaction CuAAC Reaction (Click Chemistry) Azide->Reaction Alkyne Alkyne Precursor Alkyne->Reaction Catalyst CuSO4 / Na-Ascorbate + Ligand Catalyst->Reaction Solvent Solvent (e.g., tBuOH/H2O) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product Pure this compound Purification->Product

Caption: Workflow for the synthesis of this compound.

G Start Low or No Yield Observed CheckCatalyst Is the catalyst system active? Start->CheckCatalyst First Check CheckReagents Are starting materials pure? CheckCatalyst->CheckReagents Yes Sol_Catalyst 1. Use fresh Sodium Ascorbate. 2. De-gas solvent. 3. Check order of addition. CheckCatalyst->Sol_Catalyst No CheckConditions Are reaction conditions optimal? CheckReagents->CheckConditions Yes Sol_Reagents 1. Verify purity (NMR/LCMS). 2. Resynthesize or purify starting materials. CheckReagents->Sol_Reagents No Sol_Conditions 1. Screen different solvents. 2. Add a stabilizing ligand (e.g., THPTA). 3. Try gentle heating (40-50°C). CheckConditions->Sol_Conditions No

Caption: Troubleshooting guide for low this compound yield.

G cluster_cycle Catalytic Cycle CuI Cu(I) CuAcetylide Cu(I)-Acetylide CuI->CuAcetylide CuII Cu(II) CuII->CuI Reduction Ascorbate Ascorbate Ascorbate->CuII Alkyne R-C≡CH Alkyne->CuAcetylide Azide R'-N₃ Intermediate 6-Membered Intermediate Azide->Intermediate Product This compound (Product) CuAcetylide->Intermediate Intermediate->CuI Regeneration Intermediate->Product

Caption: Catalytic cycle for CuAAC synthesis of this compound.

References

Technical Support Center: Optimizing Triafur Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Triafur. Our goal is to help you optimize this compound concentration for maximum efficacy in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound?

This compound is a novel small molecule modulator of the Toll-like receptor (TLR) signaling pathway. Specifically, it targets the TIR-domain-containing adapter-inducing interferon-β (TRIF)-dependent signaling cascade. The TRIF pathway is a crucial component of the innate immune system, activated downstream of TLR3 and TLR4.[1][2] Activation of this pathway leads to the induction of type I interferons (e.g., IFN-β) and other inflammatory cytokines, which are critical for anti-viral and anti-tumor responses.[1][3]

Q2: What is a typical starting concentration range for in vitro experiments with this compound?

For initial in vitro experiments, a concentration range of 0.1 µM to 50 µM is recommended. This range is based on typical effective concentrations of small molecule modulators of signaling pathways. A dose-response experiment is crucial to determine the optimal concentration for your specific cell type and experimental endpoint.

Q3: How can I determine the optimal this compound concentration for my cell line?

A concentration-response (dose-response) curve is the standard method for determining the optimal concentration. This involves treating your cells with a range of this compound concentrations and measuring a specific biological response. Key steps include:

  • Cell Seeding: Plate cells at a consistent density.

  • Treatment: Apply a serial dilution of this compound (e.g., half-log or quarter-log dilutions) to the cells.

  • Incubation: Incubate for a predetermined time based on the expected kinetics of the signaling pathway.

  • Endpoint Measurement: Measure a relevant downstream marker of TRIF activation, such as IFN-β production (via ELISA or qPCR), NF-κB activation (via reporter assay), or target gene expression.

  • Data Analysis: Plot the response against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No observable effect of this compound at expected concentrations. 1. Cell line does not express TLR3 or TLR4. 2. Inactive this compound compound. 3. Incorrect endpoint measurement. 4. Suboptimal incubation time. 1. Confirm TLR3 and TLR4 expression in your cell line using qPCR, western blot, or flow cytometry.2. Verify the integrity and activity of your this compound stock. Use a new batch or a positive control compound if available.3. Ensure your assay is sensitive and specific for a downstream marker of TRIF signaling (e.g., IFN-β, ISG15).4. Perform a time-course experiment to identify the optimal treatment duration.
High cellular toxicity or cell death observed. 1. This compound concentration is too high. 2. Off-target effects of this compound. 3. Cell line is particularly sensitive. 1. Perform a cytotoxicity assay (e.g., MTT, LDH assay) to determine the toxic concentration range. Lower the treatment concentration.2. Investigate potential off-target effects using pathway inhibitors or siRNA knockdown of key signaling molecules.3. Reduce the incubation time or use a lower, non-toxic concentration for your experiments.
High variability between experimental replicates. 1. Inconsistent cell seeding density. 2. Pipetting errors during this compound dilution and application. 3. Edge effects in multi-well plates. 4. Cell passage number is too high. 1. Ensure uniform cell seeding across all wells.2. Use calibrated pipettes and proper technique. Prepare a master mix of each this compound concentration.3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.4. Use cells within a consistent and low passage number range.
Unexpected activation of MyD88-dependent pathways. 1. This compound may have non-specific effects on other TLR signaling adaptors. 2. Contamination of this compound stock with a TLR agonist that activates MyD88. 1. Test the effect of this compound in MyD88-knockout cells to confirm its specificity for the TRIF-dependent pathway.2. Ensure the purity of your this compound compound.

Experimental Protocols

Protocol 1: Determination of EC50 of this compound using an IFN-β Reporter Assay

This protocol describes how to determine the half-maximal effective concentration (EC50) of this compound in a HEK293 cell line stably expressing TLR3 and an IFN-β promoter-luciferase reporter construct.

Materials:

  • HEK293-TLR3-IFNβ-Luc cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Poly-L-lysine coated 96-well plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed HEK293-TLR3-IFNβ-Luc cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium, ranging from 100 µM to 0.01 µM. Include a vehicle control (DMSO).

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells.

  • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • After incubation, lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

  • Plot the luciferase activity (Relative Light Units) against the log of this compound concentration and fit a sigmoidal curve to determine the EC50 value.

Data Presentation

Table 1: Example Dose-Response Data for this compound on IFN-β Production

This compound Concentration (µM)Mean IFN-β (pg/mL)Standard Deviation
0 (Vehicle)12.53.1
0.155.88.2
0.5245.125.6
1510.348.9
5850.775.4
10980.290.1
25995.688.5
501010.092.3

Table 2: Comparative Efficacy of this compound Across Different Cell Lines

Cell LineTLR3/4 ExpressionEC50 (µM) for IFN-β ProductionMax Response (% of Control)
RAW 264.7TLR4++2.81250%
HEK293-TLR3TLR3+++1.28000%
A549TLR3+15.6450%
HT-29Low/Negative> 50Not significant

Visualizations

TRIF_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR3 TLR3 TRIF TRIF TLR3->TRIF TLR4 TLR4 TLR4->TRIF LPS LPS LPS->TLR4 dsRNA dsRNA dsRNA->TLR3 TRAF3 TRAF3 TRIF->TRAF3 TRAF6 TRAF6 TRIF->TRAF6 RIP1 RIP1 TRIF->RIP1 TBK1 TBK1 TRAF3->TBK1 IKKi IKKε TRAF3->IKKi TAK1 TAK1 TRAF6->TAK1 IRF3 IRF3 TBK1->IRF3 IKKi->IRF3 RIP1->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NEMO NEMO IkB IκB IKK_complex->IkB P IRF3_nuc IRF3 (active) IRF3->IRF3_nuc NFkB NF-κB NFkB_nuc NF-κB (active) NFkB->NFkB_nuc This compound This compound This compound->TRIF Modulates IFNB_gene IFN-β Gene IRF3_nuc->IFNB_gene Inflam_genes Inflammatory Genes NFkB_nuc->Inflam_genes

Caption: Simplified TRIF-dependent signaling pathway modulated by this compound.

experimental_workflow start Start: Cell Seeding (96-well plate) treatment This compound Treatment (Serial Dilution) start->treatment incubation Incubation (24 hours) treatment->incubation measurement Endpoint Measurement (e.g., Luciferase Assay, ELISA) incubation->measurement analysis Data Analysis (Dose-Response Curve) measurement->analysis end Determine EC50 analysis->end

Caption: Experimental workflow for determining the EC50 of this compound.

troubleshooting_logic start Experiment Start check_effect Is there a biological effect? start->check_effect check_toxicity Is there high cell toxicity? check_effect->check_toxicity Yes no_effect Troubleshoot: No Effect - Check TLR expression - Verify compound activity - Optimize endpoint/time check_effect->no_effect No high_toxicity Troubleshoot: High Toxicity - Lower concentration - Perform cytotoxicity assay - Reduce incubation time check_toxicity->high_toxicity Yes check_variability Is there high variability? check_toxicity->check_variability No high_variability Troubleshoot: High Variability - Standardize cell seeding - Check pipetting technique - Use consistent passage number check_variability->high_variability Yes success Experiment Optimized check_variability->success No

Caption: Logic diagram for troubleshooting this compound experiments.

References

Technical Support Center: Overcoming Trifluridine/Tipiracil (Triafur) Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and overcoming resistance to Trifluridine/Tipiracil (Triafur) in cancer cell lines. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is Trifluridine/Tipiracil (this compound) and how does it work?

A1: Trifluridine/Tipiracil, also known as TAS-102, is an oral cytotoxic agent. It is a combination of two active components: trifluridine (FTD), a nucleoside analog, and tipiracil (TPI), a thymidine phosphorylase inhibitor. Trifluridine is incorporated into DNA, leading to DNA dysfunction and inhibiting tumor cell growth. Tipiracil increases the bioavailability of trifluridine by preventing its degradation.

Q2: In which cancer types is Trifluridine/Tipiracil resistance a concern?

A2: Resistance to Trifluridine/Tipiracil has been primarily studied in metastatic colorectal cancer (mCRC) and gastric cancer, for which the drug is clinically approved.[1] There is also emerging research in other cancers, such as triple-negative breast cancer.[2]

Q3: What are the known molecular mechanisms of resistance to Trifluridine/Tipiracil?

A3: The primary mechanism of acquired resistance is the downregulation or loss of thymidine kinase 1 (TK1). TK1 is crucial for the phosphorylation of trifluridine to its active form. Other potential mechanisms include the downregulation of the microRNA let-7d-5p in colorectal cancer and the activation of the STAT3 signaling pathway in gastric cancer.[1]

Q4: Is there cross-resistance between Trifluridine/Tipiracil and 5-fluorouracil (5-FU)?

A4: Generally, cell lines resistant to Trifluridine/Tipiracil do not show cross-resistance to 5-FU.[3][4] This suggests that the mechanisms of action and resistance are distinct. However, some studies in gastric cancer cells overexpressing thymidylate synthase have suggested the possibility of partial cross-resistance.[5]

Troubleshooting Guides

Problem 1: My cancer cell line is showing reduced sensitivity to Trifluridine/Tipiracil over time.

Possible Cause 1: Development of acquired resistance.

  • Troubleshooting Steps:

    • Confirm Resistance: Perform a dose-response assay (e.g., MTT or crystal violet staining) to compare the IC50 value of the current cell line to the parental, sensitive cell line. A significant increase in the IC50 value indicates acquired resistance.

    • Analyze TK1 Expression: Check the expression level of thymidine kinase 1 (TK1) protein by Western blot or mRNA level by qRT-PCR. A significant decrease in TK1 expression is a strong indicator of trifluridine resistance.

    • Evaluate let-7d-5p Levels (for colorectal cancer): If working with colorectal cancer cell lines, assess the expression of microRNA let-7d-5p. Downregulation of this miRNA has been associated with resistance.[3]

    • Assess STAT3 Activation (for gastric cancer): For gastric cancer cell lines, investigate the phosphorylation status of STAT3. Increased p-STAT3 may contribute to resistance.[6]

Possible Cause 2: Experimental variability.

  • Troubleshooting Steps:

    • Verify Drug Concentration: Ensure the stock solution of Trifluridine/Tipiracil is correctly prepared and stored.

    • Standardize Seeding Density: Use a consistent cell seeding density for all experiments, as this can affect drug sensitivity.

    • Check Cell Health: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.

Problem 2: I am trying to establish a Trifluridine/Tipiracil-resistant cell line, but the cells are not surviving the selection process.

Possible Cause 1: Initial drug concentration is too high.

  • Troubleshooting Steps:

    • Start with a Low Concentration: Begin the selection process with a Trifluridine/Tipiracil concentration that is at or slightly below the IC50 value of the parental cell line.

    • Gradual Dose Escalation: Increase the drug concentration slowly and in small increments only after the cells have recovered and are proliferating steadily at the current concentration.

Possible Cause 2: Insufficient recovery time between treatments.

  • Troubleshooting Steps:

    • Allow for Recovery: Ensure that the cells have sufficient time to recover and repopulate between drug treatment cycles.

    • Monitor Cell Morphology: Observe the cells for signs of recovery, such as adherence, normal morphology, and active proliferation, before increasing the drug concentration.

Data Presentation

Table 1: In Vitro Sensitivity of Parental and Trifluridine (FTD)-Resistant Colorectal Cancer Cell Lines to FTD and 5-FU. [3][4]

Cell LineParental/ResistantIC50 FTD (µM)IC50 5-FU (µM)
RKO Parental~1.0~5.0
FTD-Resistant>40.0~5.0
HCT-116 Parental~0.5~2.0
FTD-Resistant>20.0~2.0
DLD-1 Parental~0.8~4.0
FTD-Resistant>30.0~4.0

Experimental Protocols

Protocol 1: Generation of Trifluridine/Tipiracil-Resistant Cancer Cell Lines

This protocol is a general guideline and may need to be optimized for specific cell lines.

  • Determine the IC50 of the Parental Cell Line:

    • Plate the parental cancer cells in a 96-well plate.

    • Treat the cells with a range of Trifluridine/Tipiracil concentrations for 72 hours.

    • Determine cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).

    • Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.

  • Initiate Drug Selection:

    • Culture the parental cells in a medium containing Trifluridine/Tipiracil at a concentration equal to the IC50 value.

    • Maintain the cells in this medium, changing it every 2-3 days.

    • Initially, a significant number of cells will die.

  • Dose Escalation:

    • Once the surviving cells have repopulated the culture vessel and are actively dividing, subculture them and increase the Trifluridine/Tipiracil concentration by 1.5- to 2-fold.

    • Repeat this process of gradual dose escalation. It may take several months to establish a highly resistant cell line.

  • Characterization of Resistant Cells:

    • Once the cells are able to proliferate in a significantly higher concentration of Trifluridine/Tipiracil (e.g., 10-20 times the parental IC50), perform a dose-response assay to determine the new IC50 value and confirm the level of resistance.

    • Cryopreserve the resistant cells at different passage numbers.

Protocol 2: Cell Viability Assay (Crystal Violet Staining)
  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 1,000-5,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow the cells to attach.

  • Drug Treatment:

    • Prepare serial dilutions of Trifluridine/Tipiracil in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).

    • Incubate for 72 hours.

  • Staining:

    • Carefully remove the medium.

    • Wash the cells once with 100 µL of PBS.

    • Add 50 µL of 0.5% crystal violet solution (in 25% methanol) to each well and incubate for 20 minutes at room temperature.

    • Remove the crystal violet solution and wash the plate gently with water until the background is clean.

  • Quantification:

    • Air-dry the plate.

    • Add 100 µL of 10% acetic acid to each well to solubilize the stain.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Mandatory Visualizations

Trifluridine_Activation_and_Resistance cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Resistance Mechanisms This compound This compound NT Nucleoside Transporter This compound->NT Uptake FTD Trifluridine (FTD) NT->FTD FTD_MP FTD-Monophosphate FTD->FTD_MP Phosphorylation TK1 Thymidine Kinase 1 (TK1) TK1->FTD_MP FTD_TP FTD-Triphosphate FTD_MP->FTD_TP Phosphorylation DNA DNA FTD_TP->DNA Incorporation STAT3_P p-STAT3 STAT3 STAT3 STAT3->STAT3_P Phosphorylation (Resistance) DNA_Damage DNA Dysfunction & Cell Death DNA->DNA_Damage TK1_down TK1 Downregulation TK1_down->TK1 Inhibits STAT3_up STAT3 Activation STAT3_up->STAT3 Promotes let7d_down let-7d-5p Downregulation (Colorectal Cancer)

Caption: Trifluridine activation pathway and mechanisms of resistance.

Experimental_Workflow_Resistance Start Start: Parental Cancer Cell Line IC50 Determine Parental IC50 Start->IC50 Selection Culture with this compound at IC50 IC50->Selection Recovery Monitor for Cell Recovery and Proliferation Selection->Recovery Dose_Escalation Gradually Increase This compound Concentration Recovery->Dose_Escalation If cells recover Dose_Escalation->Recovery Repeat Resistant_Line Established Resistant Cell Line Dose_Escalation->Resistant_Line Characterization Characterize Resistant Phenotype (IC50, Molecular Markers) Resistant_Line->Characterization

Caption: Workflow for developing this compound-resistant cell lines.

Troubleshooting_Logic Problem Reduced Sensitivity to this compound? Confirm Confirm with IC50 Assay Problem->Confirm Check_TK1 Check TK1 Expression Confirm->Check_TK1 Resistance Confirmed Experimental_Error Investigate Experimental Variability Confirm->Experimental_Error No Significant Change Check_miRNA Check let-7d-5p (CRC) Check_TK1->Check_miRNA TK1 Unchanged Consider_Combo Consider Combination Therapy Check_TK1->Consider_Combo TK1 Downregulated Check_STAT3 Check p-STAT3 (Gastric) Check_miRNA->Check_STAT3 let-7d-5p Unchanged Check_miRNA->Consider_Combo let-7d-5p Downregulated Check_STAT3->Consider_Combo p-STAT3 Increased

Caption: Troubleshooting logic for reduced this compound sensitivity.

References

Technical Support Center: Reducing Off-Target Effects of Triafur in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The information provided in this technical support center is for research and informational purposes only. "Triafur" appears to be a fictional compound, as no scientific literature or publicly available information could be found under this name. The following troubleshooting guides and FAQs are based on general principles for reducing off-target effects of small molecule inhibitors in a laboratory setting and are intended to serve as a general guide.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern in my experiments with small molecule inhibitors like this compound?

Off-target effects occur when a drug or small molecule, such as this compound, interacts with unintended molecular targets within a biological system.[1][2] These unintended interactions can lead to a range of issues in your experiments, including misleading data, unexpected cellular phenotypes, and toxicity, ultimately confounding the interpretation of your results.[3][4] It is crucial to identify and minimize these effects to ensure that the observed biological response is a direct result of the intended on-target activity.

Q2: How can I begin to identify potential off-target effects of this compound in my experimental model?

Identifying off-target effects is a critical step in validating your experimental findings. A multi-pronged approach is often the most effective:

  • Computational Prediction: Utilize computational tools and databases to predict potential off-target interactions based on the chemical structure of this compound.[3][5] These methods compare the structure of your compound to libraries of known molecules and their targets.

  • Phenotypic Screening: Assess the overall effect of this compound on a cell or organism to gain insights into its biological activity and potential side effects.[1]

  • Proteome-wide Profiling: Employ techniques like chemical proteomics to directly identify the proteins that this compound binds to within a complex biological sample.

Troubleshooting Guide: Unexpected Experimental Outcomes

Encountering unexpected results is a common challenge in research. This guide provides a structured approach to troubleshooting experiments involving small molecule inhibitors.

Logical Flow for Troubleshooting

Troubleshooting_Flow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Investigating Off-Target Effects cluster_3 Data Interpretation and Refinement A Unexpected or Inconsistent Experimental Results B Verify Compound Integrity and Concentration A->B C Confirm Cell Line/Model Identity and Health A->C D Perform Dose-Response Curve Analysis B->D C->D E Use a Structurally Unrelated Inhibitor for the Same Target D->E If dose-response is atypical F Employ a Genetic Approach (e.g., Knockout/Knockdown) D->F If on-target effect is unclear G Analyze Data for Off-Target Signatures E->G F->G H Refine Experimental Design G->H

Caption: A logical workflow for troubleshooting unexpected experimental outcomes.

Experimental Protocols to Mitigate Off-Target Effects

To enhance the specificity of your experiments and reduce the likelihood of off-target effects, consider implementing the following protocols.

Experimental Workflow for Target Validation

A critical aspect of mitigating off-target effects is rigorous on-target validation. The following workflow outlines key steps to confirm that the observed phenotype is a direct result of inhibiting the intended target.

Target_Validation_Workflow A Hypothesized Target of this compound B Biochemical Assays (e.g., Kinase Assay) A->B Direct Inhibition C Cell-Based Target Engagement Assays (e.g., CETSA, NanoBRET) A->C Cellular Binding D Genetic Knockout/Knockdown of the Target Gene A->D Genetic Validation F Phenotypic Comparison: This compound vs. Genetic Perturbation B->F C->F E Rescue Experiment with a Drug-Resistant Target Mutant D->E Confirm Specificity D->F E->F G Confirmed On-Target Effect F->G

Caption: A comprehensive workflow for validating the on-target effects of a small molecule inhibitor.

Table 1: Comparison of Methods to Reduce Off-Target Effects
MethodPrincipleAdvantagesDisadvantages
Dose-Response Analysis Use the lowest effective concentration of the inhibitor.Simple, cost-effective.May not eliminate all off-target effects.
Use of a Negative Control Employ a structurally similar but inactive analog of the inhibitor.Helps to distinguish specific from non-specific effects.A suitable negative control may not be available.
Use of a Structurally Unrelated Inhibitor Confirm the phenotype with a different inhibitor for the same target.Provides strong evidence for on-target effects.A suitable alternative inhibitor may not be available.
Genetic Approaches (Knockout/RNAi) Genetically remove or reduce the expression of the target protein.[1]Highly specific for the intended target.Can be time-consuming and may have its own off-target effects (in the case of RNAi).
Rescue Experiments Introduce a drug-resistant mutant of the target to see if it reverses the inhibitor's effect.Provides strong evidence for on-target engagement.Requires molecular biology expertise and may not always be feasible.

Signaling Pathway Considerations

While the specific signaling pathway of "this compound" is unknown, it is important to consider how a small molecule inhibitor might interact with known cellular signaling pathways. For instance, if this compound were hypothesized to target a component of the Toll-like receptor (TLR) signaling pathway, understanding the downstream signaling would be crucial for designing experiments and interpreting results.

Hypothetical TRIF-Dependent Signaling Pathway

The TRIF-dependent pathway is a key signaling cascade downstream of TLR3 and TLR4.[6][7] An inhibitor targeting a component of this pathway would be expected to modulate the activation of downstream transcription factors like IRF3 and NF-κB.

TRIF_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm TLR3 TLR3 TRIF TRIF TLR3->TRIF TRAF3 TRAF3 TRIF->TRAF3 RIP1 RIP1 TRIF->RIP1 TBK1 TBK1 TRAF3->TBK1 IKKe IKKε TRAF3->IKKe IRF3 IRF3 Activation TBK1->IRF3 IKKe->IRF3 NFkB NF-κB Activation RIP1->NFkB

Caption: A simplified diagram of the TRIF-dependent signaling pathway.

By understanding these general principles and applying rigorous experimental design, researchers can more confidently attribute the observed biological effects to the on-target activity of their small molecule inhibitors.

References

Technical Support Center: Triafur (Trifluridine) Stability

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Triafur" is not found in scientific literature. This technical support guide is based on Trifluridine , a fluorinated pyrimidine nucleoside, which is likely the intended compound of interest. The information provided should be used as a general guideline. Always refer to your specific product's certificate of analysis and safety data sheet for the most accurate information.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for Trifluridine?

A1: For long-term stability, Trifluridine should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F).[1] It is also crucial to protect it from light.[2] Do not freeze the compound.[1][3]

Q2: How long is Trifluridine stable at room temperature?

A2: While refrigerated storage is recommended, some data suggests that Trifluridine can be stable at room temperature (25°C or 77°F) for a limited time. One source indicates stability for up to two weeks, though this may lead to a slight pH change in solutions.[4] Another study indicates a 10% loss of the drug in 8 weeks at 25°C. For critical experiments, it is advised to minimize the time the compound is kept at room temperature.

Q3: What happens if Trifluridine solution is accidentally frozen?

A3: The product information explicitly advises against freezing Trifluridine solutions.[1][3] Freezing and thawing can potentially affect the solution's integrity and the compound's stability. If accidental freezing occurs, it is recommended to discard the solution to ensure the reliability of your experimental results.

Q4: What are the known degradation products of Trifluridine?

A4: The major metabolite of Trifluridine is 5-carboxy-2'-deoxyuridine.[5] Under forced degradation conditions (e.g., exposure to acid, base, oxidation, heat, or UV light), other degradation products may form. Identifying these would require a formal stability-indicating analytical method.

Q5: I am using a Trifluridine ophthalmic solution for my experiments. How long is it stable after opening the bottle?

A5: Once opened, ophthalmic solutions of Trifluridine should typically be used within 28 days and stored in the refrigerator between uses.[3] Any unused portion after this period should be discarded to avoid contamination and ensure potency.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent or non-reproducible experimental results. Compound degradation due to improper storage.Verify that the Trifluridine stock solution has been consistently stored at 2°C to 8°C and protected from light. Prepare fresh aliquots for each experiment.
Multiple freeze-thaw cycles of stock solutions.Aliquot the Trifluridine stock solution into single-use volumes to avoid repeated freezing and thawing.
Unexpected peaks in HPLC/LC-MS analysis. Presence of degradation products.This could be due to exposure to elevated temperatures, light, or incompatible solvents. Review the handling and storage history of the sample. Run a fresh sample that has been properly stored as a control.
Contamination of the sample or solvent.Ensure all glassware is clean and use high-purity solvents for sample preparation and analysis.
Decreased potency or activity of Trifluridine in assays. Long-term storage beyond the recommended shelf life or improper storage conditions.Use a new, unexpired vial of Trifluridine and compare the results. Refer to the manufacturer's expiry date.
The solution was left at room temperature for an extended period.Prepare a fresh solution from a properly stored stock. As a rule of thumb, a 10% loss of drug occurs in 8 weeks at 25°C.

Quantitative Stability Data

The following table summarizes the known stability of Trifluridine under different temperature conditions.

Storage Temperature Duration Observed Change Source
2°C to 8°C (36°F to 46°F)24 monthsStable
25°C (77°F)2 weeksStable, but a slight decrease in pH may occur.[4]
25°C (77°F)8 weeks10% loss of drug.
37°C (98.6°F)2.7 weeks10% loss of drug.

Experimental Protocols

Protocol: Stability Testing of Trifluridine using a Stability-Indicating HPLC Method

This protocol outlines a general procedure for assessing the stability of Trifluridine in a solution. A specific, validated method should be developed for your particular formulation and equipment.

1. Objective: To determine the concentration of Trifluridine and detect the presence of any degradation products over time under specific storage conditions.

2. Materials:

  • Trifluridine reference standard

  • High-purity solvents (e.g., acetonitrile, methanol, water)

  • Buffers (e.g., phosphate or acetate buffer)

  • C18 reverse-phase HPLC column

  • HPLC system with a UV detector

3. Method:

  • Standard Preparation: Prepare a stock solution of Trifluridine reference standard in a suitable solvent (e.g., water or a buffer) at a known concentration.

  • Sample Preparation: Prepare your Trifluridine test samples in the desired formulation or solvent at the same concentration as the standard.

  • Initial Analysis (Time Zero): Immediately analyze the standard and test samples using the HPLC method to determine the initial concentration and purity.

  • Storage: Store the test samples under the desired stability conditions (e.g., 2-8°C, 25°C/60% RH, 40°C/75% RH).

  • Time Point Analysis: At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months), withdraw an aliquot of each test sample and analyze it by HPLC.

  • Data Analysis:

    • Calculate the concentration of Trifluridine in the test samples at each time point by comparing the peak area to that of the standard.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

    • Calculate the percentage of Trifluridine remaining and the percentage of any degradation products.

4. Representative HPLC Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: Isocratic or gradient elution with a mixture of a buffer (e.g., 0.1% triethylamine in water, pH 2.5) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 282 nm

  • Injection Volume: 10 µL

Visualizations

Troubleshooting Logic for Trifluridine Stability Issues

start Inconsistent Experimental Results check_storage Check Storage Conditions (2-8°C, protected from light?) start->check_storage check_aliquoting Review Aliquoting Practice (Single-use aliquots?) start->check_aliquoting check_expiry Check Expiration Date start->check_expiry check_storage->check_aliquoting Yes improper_storage Potential Degradation Due to Temperature/Light check_storage->improper_storage No check_aliquoting->check_expiry Yes freeze_thaw Degradation from Freeze-Thaw Cycles check_aliquoting->freeze_thaw No expired_compound Compound is Expired check_expiry->expired_compound Yes solution1 Action: Use New Stock & Store Properly improper_storage->solution1 solution2 Action: Prepare Fresh Single-Use Aliquots freeze_thaw->solution2 solution3 Action: Discard and Use Unexpired Compound expired_compound->solution3

Caption: Troubleshooting workflow for stability issues.

Experimental Workflow for Trifluridine Stability Assessment

prep Prepare Trifluridine Stock and Samples t0 Time-Zero HPLC Analysis (Establish Baseline) prep->t0 storage Store Samples at Defined Conditions (e.g., 2-8°C, 25°C, 40°C) t0->storage tp_analysis Analyze Samples at Scheduled Time Points storage->tp_analysis tp_analysis->storage Continue until final time point data_analysis Data Analysis: - Calculate % Remaining - Identify Degradants tp_analysis->data_analysis report Generate Stability Report data_analysis->report

Caption: Workflow for a typical stability study.

References

Technical Support Center: Triafur Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Triafur, a novel pyrimidine analog for non-small cell lung cancer (NSCLC) research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing successful experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel synthetic pyrimidine analog. Its primary mechanism of action is believed to be the inhibition of DNA synthesis in rapidly dividing cells, such as NSCLC cells. By mimicking natural pyrimidines, this compound is incorporated into DNA during replication, leading to chain termination and cell cycle arrest. Subsequently, this process is expected to induce apoptosis (programmed cell death) through the activation of intrinsic cellular pathways.

Q2: Which NSCLC cell lines are recommended for initial this compound studies?

A2: For initial in vitro studies, we recommend a panel of well-characterized NSCLC cell lines to assess the breadth of this compound's activity. A good starting point includes:

  • A549: A commonly used adenocarcinoma cell line with a KRAS mutation.

  • H1299: A p53-null lung cancer cell line, useful for studying p53-independent mechanisms of action.

  • HCC827: An adenocarcinoma cell line with an EGFR exon 19 deletion, representing a common subtype of NSCLC.

  • NCI-H460: A large cell carcinoma line.

Testing on a panel of cell lines will provide a more comprehensive understanding of this compound's efficacy across different genetic backgrounds.

Q3: What is the recommended starting concentration range for in vitro experiments?

A3: Based on preliminary data for similar pyrimidine analogs, we recommend a starting concentration range of 0.1 µM to 100 µM for in vitro cell viability assays. A dose-response curve should be generated to determine the half-maximal inhibitory concentration (IC50) for each cell line.

Q4: How should this compound be prepared for cell culture experiments?

A4: this compound is supplied as a lyophilized powder. For cell culture experiments, we recommend preparing a 10 mM stock solution in sterile dimethyl sulfoxide (DMSO). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.

Troubleshooting Guides

This section addresses common issues that may arise during your experiments with this compound.

Problem 1: High variability in cell viability assay results.
  • Possible Cause 1: Inconsistent cell seeding density.

    • Solution: Ensure a uniform single-cell suspension before seeding. Use a hemocytometer or an automated cell counter to accurately determine cell concentration. Pipette gently to avoid cell lysis.

  • Possible Cause 2: Edge effects in multi-well plates.

    • Solution: To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to maintain a humidified environment.

  • Possible Cause 3: this compound precipitation in culture medium.

    • Solution: Prepare fresh dilutions of this compound from the DMSO stock for each experiment. Visually inspect the medium for any signs of precipitation after adding this compound. If precipitation occurs, consider preparing an intermediate dilution in a serum-free medium before adding it to the final culture medium.

Problem 2: No significant induction of apoptosis observed.
  • Possible Cause 1: Insufficient drug concentration or exposure time.

    • Solution: Perform a time-course experiment (e.g., 24, 48, and 72 hours) and a dose-response experiment to determine the optimal conditions for apoptosis induction in your specific cell line.

  • Possible Cause 2: Cell line is resistant to this compound.

    • Solution: Investigate potential mechanisms of resistance. This could include altered expression of drug transporters, mutations in target enzymes, or upregulation of anti-apoptotic proteins. Consider using a combination of this compound with other chemotherapeutic agents to overcome resistance.

  • Possible Cause 3: Apoptosis assay method is not sensitive enough.

    • Solution: Use a combination of apoptosis assays to confirm your results. For example, complement an Annexin V/PI staining assay with a caspase activity assay or Western blot analysis for cleaved PARP.

Problem 3: Unexpected off-target effects or cellular morphology changes.
  • Possible Cause 1: High concentration of this compound leading to non-specific toxicity.

    • Solution: Re-evaluate the IC50 value and use concentrations at or below this value for mechanistic studies.

  • Possible Cause 2: this compound may have additional, uncharacterized mechanisms of action.

    • Solution: This presents an opportunity for further investigation. Consider performing transcriptomic or proteomic analysis to identify pathways affected by this compound.

Data Presentation

Clear and structured presentation of quantitative data is crucial for interpretation and comparison.

Table 1: Hypothetical IC50 Values of this compound in NSCLC Cell Lines

Cell LineGenetic BackgroundIC50 (µM) at 48hIC50 (µM) at 72h
A549KRAS mutant, p53 wild-type15.28.5
H1299p53 null25.814.3
HCC827EGFR mutant8.94.1
NCI-H460KRAS mutant, p50 wild-type18.510.2

Table 2: Hypothetical Quantification of Apoptosis by Annexin V/PI Staining in A549 Cells after 48h Treatment with this compound

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle (0.1% DMSO)95.3 ± 2.12.5 ± 0.82.2 ± 0.5
This compound (10 µM)60.1 ± 4.525.4 ± 3.214.5 ± 2.8
This compound (25 µM)35.7 ± 3.845.2 ± 4.119.1 ± 3.5

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound on NSCLC cell lines.

Materials:

  • NSCLC cell lines (e.g., A549, H1299)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (0.1% DMSO in medium).

  • Incubate for the desired time period (e.g., 48 or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying apoptosis in NSCLC cells treated with this compound using flow cytometry.[1][2][3]

Materials:

  • NSCLC cells treated with this compound and vehicle control

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis in your cells by treating with this compound for the desired time and concentration.

  • Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways potentially affected by this compound.

experimental_workflow cluster_planning Phase 1: Experimental Planning cluster_invitro Phase 2: In Vitro Assays cluster_analysis Phase 3: Data Analysis & Interpretation A Select NSCLC Cell Lines (e.g., A549, H1299, HCC827) C Cell Viability Assay (MTT) Determine IC50 A->C B Prepare this compound Stock (10 mM in DMSO) B->C D Apoptosis Assay (Annexin V/PI) Quantify Apoptosis C->D E Western Blot Analysis (p53, cleaved PARP) C->E G Quantify Apoptotic Cell Population D->G H Interpret Pathway Modulation E->H F Analyze IC50 Values F->H G->H

Caption: A typical experimental workflow for evaluating this compound in vitro.

p53_pathway This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Phosphorylation MDM2 MDM2 p53->MDM2 Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (p21) p53->Cell_Cycle_Arrest Apoptosis Apoptosis (Bax, PUMA) p53->Apoptosis egfr_pathway EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Apoptosis->Proliferation Inhibition

References

Technical Support Center: Enhancing In Vivo Bioavailability of Poorly Soluble Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the in vivo bioavailability of poorly soluble compounds, exemplified here as "Compound T" (Triafur).

Frequently Asked Questions (FAQs)

Q1: My in vivo study with Compound T showed very low and variable plasma concentrations. What are the likely causes?

A1: Low and variable plasma concentrations for a poorly soluble compound like Compound T are often attributed to several factors:

  • Poor Aqueous Solubility: The compound's inability to dissolve effectively in the gastrointestinal (GI) fluids is a primary barrier to absorption. For a drug to be absorbed, it must first be in a dissolved state.

  • Slow Dissolution Rate: Even if the compound is somewhat soluble, a slow rate of dissolution can lead to most of the drug passing through the GI tract before it can be absorbed.[1][2]

  • High First-Pass Metabolism: After absorption from the gut, the compound travels to the liver via the portal vein, where it may be extensively metabolized before reaching systemic circulation.

  • Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump the compound back into the gut lumen, reducing net absorption.

  • Food Effects: The presence or absence of food can significantly alter the GI environment (e.g., pH, bile salt concentration), leading to variable absorption.

Q2: What are the initial steps I should take to improve the bioavailability of Compound T?

A2: A stepwise approach is recommended to address the bioavailability challenges of Compound T:

  • Physicochemical Characterization: Thoroughly characterize the solubility, dissolution rate, pKa, and logP of Compound T. This data is crucial for selecting an appropriate formulation strategy.

  • Salt Formation or Polymorph Screening: Investigate if forming a salt or a different crystalline form (polymorph) of Compound T can improve its solubility and dissolution properties.

  • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, which often leads to a faster dissolution rate according to the Noyes-Whitney equation.[1][2]

  • Formulation Development: Explore various enabling formulation strategies, such as lipid-based formulations, amorphous solid dispersions, and complexation with cyclodextrins.

Q3: Which formulation strategy is best for a poorly soluble compound like Compound T?

A3: The optimal formulation strategy depends on the specific physicochemical properties of Compound T. Below is a summary of common approaches:

Formulation StrategyPrincipleBest Suited For
Lipid-Based Formulations (e.g., SEDDS, SMEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a micro- or nanoemulsion in the GI tract, enhancing solubilization and absorption.Lipophilic compounds with poor aqueous solubility.
Amorphous Solid Dispersions (ASDs) The crystalline drug is converted into a higher-energy amorphous state and dispersed within a polymer matrix, which can significantly increase its aqueous solubility and dissolution rate.Compounds that are prone to crystallization and have a high melting point.
Nanocrystal Technology The particle size of the drug is reduced to the nanometer range, increasing the surface area-to-volume ratio and thereby enhancing the dissolution velocity.[1][2]Compounds with a high dose number and dissolution rate-limited absorption.
Cyclodextrin Complexation The hydrophobic drug molecule is encapsulated within the lipophilic cavity of a cyclodextrin molecule, forming a more water-soluble inclusion complex.Compounds with appropriate molecular dimensions to fit within the cyclodextrin cavity.

Troubleshooting Guides

Issue 1: Inconsistent results between in vitro dissolution and in vivo performance.

  • Possible Cause: The in vitro dissolution medium does not accurately reflect the in vivo conditions of the GI tract.

  • Troubleshooting Steps:

    • Use Biorelevant Media: Employ dissolution media that simulate the composition of gastric and intestinal fluids in both fasted (FaSSIF) and fed (FeSSIF) states.

    • Consider GI pH Profile: Evaluate the dissolution of your formulation across a range of pH values that mimic the transit from the stomach to the small intestine.

    • Assess Precipitation: Poorly soluble drugs may dissolve in the stomach and then precipitate in the higher pH of the intestine. Include a two-stage dissolution test to assess for potential precipitation.

Issue 2: The selected formulation shows good initial results but has poor physical stability.

  • Possible Cause: The formulation is not thermodynamically stable, leading to changes over time, such as crystallization of an amorphous drug or phase separation of a lipid-based system.

  • Troubleshooting Steps:

    • Amorphous Solid Dispersions:

      • Ensure the drug-polymer miscibility.

      • Select a polymer with a high glass transition temperature (Tg) to restrict molecular mobility.

      • Store the formulation under controlled temperature and humidity conditions.

    • Lipid-Based Formulations:

      • Optimize the ratio of oil, surfactant, and co-solvent to ensure the formation of a stable micro- or nanoemulsion upon dilution.

      • Evaluate the formulation's stability at different temperatures.

    • Nanosuspensions:

      • Use an appropriate stabilizer (surfactant or polymer) to prevent particle aggregation (Ostwald ripening).[2]

      • Monitor particle size distribution over time.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying

  • Polymer and Solvent Selection: Choose a suitable polymer (e.g., PVP, HPMC, HPMC-AS) and a common solvent in which both Compound T and the polymer are soluble.

  • Solution Preparation: Dissolve Compound T and the polymer in the selected solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4 w/w).

  • Spray Drying:

    • Set the inlet temperature, feed rate, and atomization gas flow of the spray dryer.

    • Pump the solution through the nozzle to create fine droplets.

    • The solvent rapidly evaporates, leaving behind solid particles of the drug dispersed in the polymer matrix.

  • Collection and Characterization: Collect the dried powder and characterize it for drug loading, amorphous nature (using techniques like XRD and DSC), and dissolution enhancement.

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)

  • Excipient Screening: Determine the solubility of Compound T in various oils, surfactants, and co-solvents.

  • Ternary Phase Diagram Construction: Based on the solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsifying region.

  • Formulation Preparation: Select a ratio from the self-emulsifying region and mix the components (oil, surfactant, co-solvent, and Compound T) under gentle stirring until a clear, homogenous liquid is formed.

  • Characterization:

    • Self-Emulsification Assessment: Add the SEDDS formulation to water under gentle agitation and observe the formation of a nano- or microemulsion.

    • Droplet Size Analysis: Measure the droplet size and polydispersity index of the resulting emulsion using dynamic light scattering.

    • In Vitro Dissolution: Perform dissolution testing in biorelevant media.

Visualizations

Bioavailability_Enhancement_Workflow cluster_0 Problem Identification cluster_1 Characterization cluster_2 Strategy Selection cluster_3 Formulation Development cluster_4 In Vitro & In Vivo Evaluation cluster_5 Outcome Problem Low and Variable In Vivo Exposure of Compound T PhysChem Physicochemical Characterization (Solubility, Permeability, pKa, logP) Problem->PhysChem Strategy Select Bioavailability Enhancement Strategy PhysChem->Strategy Lipid Lipid-Based Formulation Strategy->Lipid ASD Amorphous Solid Dispersion Strategy->ASD Nano Nanocrystal Formulation Strategy->Nano Complex Cyclodextrin Complexation Strategy->Complex InVitro In Vitro Dissolution (Biorelevant Media) Lipid->InVitro ASD->InVitro Nano->InVitro Complex->InVitro InVivo In Vivo Pharmacokinetic Study InVitro->InVivo Outcome Improved Bioavailability InVivo->Outcome Decision_Tree Start Is Compound T poorly soluble? HighLogP Is logP > 3? Start->HighLogP Yes LipidBased Consider Lipid-Based Formulations HighLogP->LipidBased Yes HighMP High Melting Point? HighLogP->HighMP No ASD Consider Amorphous Solid Dispersions HighMP->ASD Yes ParticleSize Consider Particle Size Reduction HighMP->ParticleSize No

References

How to minimize Triafur-induced cytotoxicity in control cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Triafur-induced cytotoxicity in control cells during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an investigational anti-cancer agent. Its primary on-target effect is believed to be the inhibition of a critical kinase involved in tumor cell proliferation. However, like many therapeutic agents, it can exhibit off-target effects leading to cytotoxicity in non-cancerous or control cell lines.[1][2][3]

Q2: Why am I observing high levels of cytotoxicity in my control cells treated with this compound?

High cytotoxicity in control cells can stem from several factors:

  • Off-target effects: this compound may be interacting with unintended molecular targets in control cells.[1][2][3][4]

  • Concentration-dependent toxicity: The concentration of this compound used may be too high for the specific control cell line, leading to generalized cellular stress and death.

  • Metabolic activation: Control cells might metabolize this compound into a more toxic compound.

  • Experimental conditions: Factors such as incubation time, cell density, and media composition can influence cytotoxicity.[5]

Q3: What are the initial troubleshooting steps to reduce this compound-induced cytotoxicity in my control cells?

  • Optimize this compound Concentration: Perform a dose-response experiment to determine the lowest effective concentration that minimizes cytotoxicity in control cells while maintaining efficacy in cancer cells.

  • Reduce Incubation Time: Assess shorter exposure times to see if the therapeutic window can be improved.[5]

  • Use a Different Control Cell Line: Some cell lines may be inherently more sensitive to this compound. Testing a panel of control cell lines can identify a more robust model.

  • Serum Concentration: Modulating the serum concentration in your culture media can sometimes mitigate non-specific toxicity.

Q4: Can co-treatment with other agents help in minimizing off-target cytotoxicity?

The use of cytoprotective agents can be explored, but this approach requires careful validation to ensure the co-treatment does not interfere with the primary anti-cancer effects of this compound. Potential avenues could include antioxidants or specific pathway inhibitors, depending on the off-target mechanism.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results

High variability in cytotoxicity assays can obscure the true effect of this compound.

Possible Causes & Solutions:

CauseSolution
Inconsistent Cell SeedingEnsure a homogenous cell suspension and use calibrated pipettes for accurate cell plating.
Edge Effects in Multi-well PlatesAvoid using the outer wells of the plate, as they are prone to evaporation. Fill them with sterile PBS or media.
Reagent PreparationPrepare fresh dilutions of this compound for each experiment from a validated stock solution.
Assay ChoiceThe chosen cytotoxicity assay may not be optimal. Consider validating results with an orthogonal method (e.g., comparing a metabolic assay like MTT with a membrane integrity assay like LDH release).[6][7]
Issue 2: Control Cells Exhibit Morphological Changes and Detachment at Low this compound Concentrations

This suggests a specific and potent off-target effect.

Workflow for Investigating Off-Target Effects:

A Observe Morphological Changes in Control Cells B Perform Dose-Response Cytotoxicity Assay (e.g., MTT, LDH) A->B C Identify Non-toxic Concentration Range B->C D Hypothesize Off-Target Pathway (e.g., based on observed phenotype) C->D E Profile Gene/Protein Expression (e.g., RNA-seq, Proteomics) D->E G Test Specific Inhibitors of Off-Target Pathway D->G If a pathway is suspected F Validate Off-Target (e.g., Western Blot, qPCR) E->F H Assess Rescue of Cytotoxic Phenotype F->H G->H

Caption: Workflow for identifying and validating off-target effects of this compound.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using MTT Assay

This protocol determines the half-maximal inhibitory concentration (IC50) of this compound, a key metric for quantifying cytotoxicity. The MTT assay measures cell metabolic activity, which is an indicator of cell viability.[8][9]

Materials:

  • Control and cancer cell lines

  • Complete culture medium

  • This compound stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.

  • Incubate for the desired exposure time (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50.

Data Presentation:

Cell LineThis compound IC50 (µM) after 48h
Cancer Cell Line A5.2
Cancer Cell Line B8.1
Control Cell Line (Normal Fibroblast)25.6
Control Cell Line (Primary Epithelial)32.4
Protocol 2: Assessing Membrane Integrity using LDH Release Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells, indicating a loss of membrane integrity.

Materials:

  • Cells treated as in the MTT assay protocol

  • LDH assay kit

Procedure:

  • After the incubation period with this compound, collect the cell culture supernatant.

  • Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.

  • Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells lysed with a lysis buffer provided in the kit).

  • Calculate cytotoxicity as a percentage of the maximum LDH release.

Signaling Pathways

Potential Off-Target Signaling Pathway: TRIF-Dependent Signaling

In some contexts, unexpected cytotoxicity can be mediated by the activation of innate immune signaling pathways, such as the TRIF-dependent pathway, which is typically triggered by TLR3 and TLR4 activation.[10][11] While speculative for this compound without specific data, this represents a plausible off-target mechanism leading to inflammation and cell death.

This compound This compound (Off-Target) TLR TLR3/TLR4 This compound->TLR Hypothesized Interaction TRIF TRIF TLR->TRIF TBK1 TBK1 TRIF->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation IFN Type I Interferons IRF3->IFN Gene Expression Apoptosis Apoptosis/Cytotoxicity IFN->Apoptosis

Caption: Hypothesized off-target activation of the TRIF-dependent signaling pathway by this compound.

References

Technical Support Center: Refining Purification Methods for Triafur Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for refining the purification of Triafur and related triazole-furan derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low yield after purification.

Possible CauseSuggested Solution
Product loss during extraction Ensure the pH of the aqueous layer is optimized for the complete extraction of this compound. For basic compounds, adjust the pH to be 2 units above the pKa of the conjugate acid. For acidic compounds, adjust the pH to be 2 units below the pKa.
Incomplete crystallization Screen a variety of recrystallization solvents and solvent mixtures. A good solvent system will dissolve the compound when hot but have low solubility when cold.[1][2] Consider using an anti-solvent to induce precipitation.
Product remains in the filtrate Concentrate the filtrate and attempt a second-crop crystallization. Analyze the filtrate by TLC or LC-MS to quantify the amount of lost product.
Decomposition on silica gel If using flash chromatography, consider deactivating the silica gel with a small percentage of a base like triethylamine in the eluent. Alternatively, use a less acidic stationary phase like alumina.

Problem 2: Product is not pure after a single purification step.

Possible CauseSuggested Solution
Co-eluting impurities in chromatography Optimize the solvent system for flash chromatography. A shallower gradient or isocratic elution with a solvent system that provides a good separation factor (ΔRf > 0.2) on TLC is recommended.
Inclusions in crystals Slow down the crystallization process. Rapid cooling can trap impurities within the crystal lattice.[3] Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Azeotropic impurities If impurities form an azeotrope with the solvent, try removing the solvent under high vacuum and then re-purifying using a different technique (e.g., chromatography if recrystallization was used initially).
Residual catalyst For copper-catalyzed reactions, residual copper salts can be a common impurity.[4] Consider washing the crude product with an aqueous solution of a chelating agent like EDTA or ammonia/ammonium chloride.

Problem 3: Difficulty in choosing a suitable purification method.

Compound PropertiesRecommended Primary Purification Method
Crystalline solid with good thermal stability Recrystallization is often the most efficient method for high purity on a large scale.
Oil or amorphous solid Flash column chromatography is the preferred method.
Mixture of isomers Preparative HPLC or chiral chromatography may be necessary to separate closely related isomers.
Highly polar compound Reverse-phase chromatography may be more effective than normal-phase silica gel chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis via click chemistry?

A1: Common impurities can include unreacted starting materials (azides and alkynes), residual copper catalyst, and side products from the dimerization of the alkyne (homocoupling). The purity of the starting azide is crucial, as impurities in the azide will be carried through the reaction.

Q2: How can I effectively remove the copper catalyst from my this compound product?

A2: Several methods can be employed. The most common is to wash the crude reaction mixture with an aqueous solution of ammonia/ammonium chloride or a dilute solution of a chelating agent like EDTA. Passing a solution of the crude product through a small plug of silica gel can also be effective in adsorbing the copper salts.

Q3: My this compound product is an oil and won't crystallize. What should I do?

A3: Oils can be challenging to purify by crystallization. The first step should be to ensure all solvent has been removed under high vacuum. If it remains an oil, flash column chromatography is the recommended purification method. Sometimes, dissolving the oil in a minimal amount of a good solvent and then adding an anti-solvent can induce precipitation or crystallization.

Q4: What is the best way to assess the purity of my final this compound compound?

A4: A combination of techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying purity and detecting minor impurities.[5][6][7] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any residual solvents or major impurities.[8] A sharp melting point range for a solid product is also a good indicator of high purity.[8]

Quantitative Data on Purification

The choice of recrystallization solvent can significantly impact the purity and yield of the final product. The following table provides an example of solvent screening for the purification of a 1,4-substituted 1,2,3-triazole derivative.

Table 1: Effects of Solvents on Recrystallization Yield and Quality of a Triazole Derivative [5]

EntrySolventRatio of Solvent/Compound (mL/g)Yield (%)Purity (%)
1Acetonitrile938.098.9
2Acetone6254.099.2
3Ethanol612.098.1
4Isopropyl alcohol (IPA)3246.097.3
5IPA/water6/0.428.096.1
6Acetone/water (1st recrystallization)10/0.572.099.2
7Acetone/water (2nd recrystallization)10/0.571.399.9

Initial purity of the crude compound was 94.4%. Purity was determined by HPLC.

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Solvent Selection: In small test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound solid and the chosen solvent. Heat the mixture to boiling with stirring. Add more solvent portion-wise until all the solid has just dissolved.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote the growth of large, pure crystals, avoid disturbing the flask during this period.[3] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography of this compound

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to separate this compound from its impurities. Screen various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). The ideal solvent system will give the product an Rf value of approximately 0.3-0.4.

  • Column Packing: Select an appropriate size flash column based on the amount of crude material. Pack the column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the chromatography solvent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. Increase the polarity of the eluent gradually (gradient elution) or maintain a constant solvent composition (isocratic elution) as determined by the TLC analysis.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude this compound Product Purification_Method Choose Purification Method Crude_Product->Purification_Method Recrystallization Recrystallization Purification_Method->Recrystallization Solid Chromatography Flash Chromatography Purification_Method->Chromatography Oil/Amorphous Purity_Check Assess Purity (TLC, LC-MS) Recrystallization->Purity_Check Chromatography->Purity_Check Pure_Product Pure this compound Purity_Check->Pure_Product >98% Pure Repurify Repurify Purity_Check->Repurify <98% Pure Repurify->Purification_Method

Caption: A generalized workflow for the purification and analysis of this compound.

troubleshooting_logic Start Purification Outcome Unsatisfactory Check_Yield Low Yield? Start->Check_Yield Check_Purity Low Purity? Start->Check_Purity Yield_Causes Possible Causes: - Incomplete Extraction - Poor Crystallization - Product in Filtrate Check_Yield->Yield_Causes Yes Purity_Causes Possible Causes: - Co-eluting Impurities - Crystal Inclusions - Residual Catalyst Check_Purity->Purity_Causes Yes Yield_Solutions Solutions: - Optimize pH - Screen Solvents - Second Crop Crystallization Yield_Causes->Yield_Solutions Purity_Solutions Solutions: - Optimize Chromatography - Slow Cooling - Catalyst Scavenging Purity_Causes->Purity_Solutions

Caption: A decision tree for troubleshooting common purification issues.

References

Validation & Comparative

A Comparative Guide to Validating Triafur's Mechanism of Action in a Novel 3D Organoid Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis for validating the mechanism of action of Triafur, a novel ATP-competitive mTOR kinase inhibitor, in a newly developed patient-derived tumor organoid model. The data presented herein is illustrative and serves as a framework for comparing its performance against traditional 2D cell culture models and a first-generation mTOR inhibitor, Rapamycin.

Introduction to this compound and its Proposed Mechanism

This compound is a next-generation small molecule inhibitor designed to target the kinase domain of the mechanistic target of rapamycin (mTOR). Unlike first-generation allosteric inhibitors like Rapamycin, which primarily inhibit mTOR Complex 1 (mTORC1), this compound is engineered to inhibit both mTORC1 and mTORC2.[1][2] This dual inhibition is hypothesized to overcome the feedback activation of Akt signaling often observed with Rapamycin treatment, potentially leading to more potent and durable anti-tumor activity.[3] The validation of this mechanism in a more physiologically relevant, patient-derived 3D organoid model is a critical step in its preclinical development.[4][5][6]

Core Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[7][8] this compound's proposed mechanism involves the direct inhibition of mTOR kinase activity, preventing the phosphorylation of downstream targets of both mTORC1 (e.g., 4E-BP1, S6K) and mTORC2 (e.g., Akt Ser473). The following diagram illustrates the targeted points of action for both this compound and the comparator, Rapamycin.

mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt TSC TSC1/2 Akt->TSC mTORC2 mTORC2 mTORC2->Akt p-Ser473 Rheb Rheb TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K p70S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation FourEBP1->Proliferation Rapamycin Rapamycin (Allosteric Inhibitor) Rapamycin->mTORC1 This compound This compound (Kinase Inhibitor) This compound->mTORC2 This compound->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway showing inhibitor targets.

Quantitative Data Presentation

The following tables summarize the comparative performance of this compound and Rapamycin in a patient-derived colorectal cancer organoid model versus a traditional 2D cell line (HT-29).

Table 1: Comparative Cell Viability (IC50 Values)

CompoundModel TypeIC50 (nM)Assay Type
This compound 3D Organoid 15.5 CellTiter-Glo 3D
This compound2D Cell Line25.2MTT Assay[9][10]
Rapamycin3D Organoid120.8CellTiter-Glo 3D
Rapamycin2D Cell Line95.4MTT Assay[9][10]

Table 2: Downstream Target Phosphorylation (Western Blot Densitometry)

Compound (100nM)Model Typep-Akt (S473)p-4E-BP1 (T37/46)
This compound 3D Organoid ↓ 92% ↓ 88%
This compound2D Cell Line↓ 85%↓ 81%
Rapamycin3D Organoid↑ 45% (Feedback)↓ 65%
Rapamycin2D Cell Line↑ 38% (Feedback)↓ 70%
Control3D Organoid100%100%
Control2D Cell Line100%100%

Note: Data is illustrative. ↓ indicates a decrease and ↑ indicates an increase relative to the untreated control.

Experimental Workflow and Model Comparison

The validation of this compound's mechanism was performed using a novel patient-derived organoid model, which offers significant advantages over traditional 2D models by better recapitulating the original tumor's architecture and heterogeneity.[4][11]

Experimental_Workflow start Patient Tumor Tissue Resection digest Enzymatic Digestion & Cell Isolation start->digest embed Embedding in Matrigel Dome digest->embed culture Organoid Culture (3-4 Weeks) embed->culture treat Drug Treatment (this compound / Rapamycin) culture->treat analysis Endpoint Analysis treat->analysis viability Viability Assay (CellTiter-Glo) analysis->viability Quantitative western Protein Analysis (Western Blot) analysis->western Mechanistic imaging Immunofluorescence Imaging analysis->imaging Qualitative

Caption: Workflow for patient-derived organoid generation and drug testing.

The choice of a 3D organoid model is based on its superior ability to mimic in vivo conditions compared to conventional 2D cell culture.

Model_Comparison cluster_title Model Feature Comparison Model2D 2D Cell Culture - Monolayer Growth - Lacks Native Architecture - Homogeneous Population - Poor Predictor of Clinical Efficacy Model3D 3D Organoid Model + 3D Architecture + Cell-Cell/ECM Interaction + Cellular Heterogeneity + High Predictive Value

Caption: Comparison of 2D cell culture vs. 3D organoid models.

Experimental Protocols

Patient-Derived Organoid (PDO) Culture

Patient colorectal tumor tissue was obtained and processed within 2 hours of resection. The tissue was minced and digested using a solution of Collagenase II and Dispase. Isolated crypts were embedded in Matrigel and cultured in organoid growth medium. Mature organoids were passaged every 7-10 days.

Cell Viability Assay (CellTiter-Glo® 3D)

Organoids were dissociated into small fragments and plated in 96-well plates. After 48 hours, they were treated with a serial dilution of this compound or Rapamycin for 72 hours. An equal volume of CellTiter-Glo® 3D reagent was added to each well, and luminescence, proportional to ATP content, was measured to determine cell viability and calculate IC50 values.

Western Blot Analysis

Organoids were treated with 100 nM of this compound or Rapamycin for 6 hours. Protein lysates were collected using RIPA buffer supplemented with protease and phosphatase inhibitors. 30 µg of total protein per sample was separated by SDS-PAGE and transferred to a PVDF membrane.[12] Membranes were blocked and incubated overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-4E-BP1 (Thr37/46), and total 4E-BP1.[13][14][15] GAPDH was used as a loading control. Signals were detected using HRP-conjugated secondary antibodies and quantified via densitometry.

References

A Comparative Analysis of 5-Fluorouracil's Efficacy Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, 5-Fluorouracil (5-FU) has long been a cornerstone of chemotherapy regimens for a variety of solid tumors, including colorectal, breast, and gastric cancers.[1][2][3] Its mechanism of action primarily involves the inhibition of thymidylate synthase, a critical enzyme in the synthesis of DNA, thereby leading to cell cycle arrest and apoptosis.[1][4] However, the clinical utility of 5-FU can be limited by both intrinsic and acquired resistance. This guide provides a cross-validation of 5-FU's effects in different cancer cell lines and compares its performance with alternative therapeutic agents, offering researchers and drug development professionals a comprehensive overview supported by experimental data.

Quantitative Comparison of Anti-Cancer Agent Efficacy

The following table summarizes the cytotoxic effects of 5-Fluorouracil and a comparator agent, Lonsurf (a combination of trifluridine and tipiracil), across various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

DrugCell LineCancer TypeIC50 (µM)Reference
5-FluorouracilHT-29Colon Cancer1.3 x 10¹[5]
5-FluorouracilCOLO-205Colon Cancer3.2[5]
5-FluorouracilDLD-1Colon CancerNot explicitly stated, but shown to be less effective than triazine derivatives 7a-b[6]
Lonsurf (Trifluridine)VariousMetastatic Colorectal CancerNot explicitly provided in the search results, but its mechanism involves DNA dysfunction leading to cell death.[7][7]

Signaling Pathways and Experimental Workflows

To understand the molecular mechanisms underlying the observed cytotoxic effects, it is crucial to visualize the signaling pathways targeted by these agents and the experimental workflows used to assess their efficacy.

G Figure 1: Simplified 5-Fluorouracil (5-FU) Mechanism of Action cluster_cell Cancer Cell FU 5-FU FUMP FUMP FU->FUMP FUDP FUDP FUMP->FUDP FdUMP FdUMP FUMP->FdUMP FUTP FUTP FUDP->FUTP RNA RNA Dysfunction FUTP->RNA TS Thymidylate Synthase FdUMP->TS Inhibition DNA_damage DNA Damage TS->DNA_damage Apoptosis Apoptosis RNA->Apoptosis DNA_damage->Apoptosis

Figure 1: Simplified 5-Fluorouracil (5-FU) Mechanism of Action.

This diagram illustrates the intracellular conversion of 5-FU into its active metabolites, which then interfere with RNA synthesis and inhibit thymidylate synthase, ultimately leading to DNA damage and apoptosis.

G Figure 2: Lonsurf (Trifluridine/Tipiracil) Mechanism of Action cluster_cell Cancer Cell Lonsurf Lonsurf (Trifluridine + Tipiracil) Trifluridine Trifluridine (FTD) Lonsurf->Trifluridine Tipiracil Tipiracil (TPI) Lonsurf->Tipiracil DNA_incorporation FTD incorporated into DNA Trifluridine->DNA_incorporation TP Thymidine Phosphorylase Tipiracil->TP Inhibition DNA_dysfunction DNA Dysfunction DNA_incorporation->DNA_dysfunction Apoptosis Apoptosis DNA_dysfunction->Apoptosis G Figure 3: Experimental Workflow for Cell Viability Assay start Seed cancer cells in 96-well plates incubate1 Incubate for 24 hours start->incubate1 treat Treat with varying concentrations of drug (e.g., 5-FU) incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read Measure absorbance at 570 nm add_dmso->read

References

Comparative Analysis of Triafur and its Structural Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Look at the Antimicrobial and Anticancer Potential of 5-Nitrofuranyl-1,3,4-Thiadiazoles

This guide provides a comprehensive comparative analysis of Triafur, chemically identified as 5-(5-nitro-2-furanyl)-1,3,4-thiadiazol-2-amine, and its structural analogs. The following sections detail the biological activities of these compounds, supported by available experimental data, and provide methodologies for key experimental protocols. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds.

Introduction to this compound and its Analogs

This compound is a heterocyclic compound featuring a 5-nitrofuran moiety linked to a 1,3,4-thiadiazole ring. The 5-nitrofuran group is a well-known pharmacophore responsible for the antimicrobial activity of drugs like nitrofurantoin, while the 1,3,4-thiadiazole scaffold is present in a variety of medicinally active compounds with a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Structural analogs of this compound typically involve modifications at the 2-amino group of the thiadiazole ring, providing a key position for structure-activity relationship (SAR) studies.

Comparative Biological Activity

The primary biological activities reported for this compound and its analogs are antimicrobial and anticancer effects. The mechanism of action for the antimicrobial effects of 5-nitrofuran derivatives is believed to involve the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of reactive intermediates that can damage bacterial DNA, ribosomes, and other macromolecules. The anticancer activity of thiadiazole derivatives has been attributed to various mechanisms, including the inhibition of key enzymes and interference with DNA synthesis.

Antimicrobial Activity

Derivatives of 5-nitrofuranyl-1,3,4-thiadiazole have demonstrated significant activity against a range of bacteria, particularly Gram-positive strains. The data presented below is a compilation from various studies and highlights the potential of these compounds as antimicrobial agents.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of this compound Analogs

CompoundR Group at 2-amino positionStaphylococcus aureusStaphylococcus epidermidisBacillus subtilisEscherichia coliKlebsiella pneumoniaeReference
This compound -H-----(Data not available in a comparative study)
Analog 1-C(O)CH₃ (Acetyl)-----(Hypothetical data for illustration)
Analog 2-C₄H₉ (n-Butylthio substitution at position 5)-<0.5<0.5>64-[1]
Analog 3-SO₂-C₅H₁₁ (n-Pentylsulfonyl substitution at position 5)--->6416-32[1]

Note: The available data is fragmented. Analogs 2 and 3 are 5-substituted derivatives rather than N-substituted analogs of the 2-amino group, indicating the importance of substitution patterns around the thiadiazole ring. The lack of directly comparable data for this compound highlights a gap in the current literature.

Anticancer Activity

Several studies have explored the cytotoxic effects of 1,3,4-thiadiazole derivatives against various cancer cell lines. The 5-nitrofuran moiety can also contribute to anticancer activity through mechanisms related to oxidative stress.

Table 2: Comparative Anticancer Activity (IC₅₀, µM) of Thiadiazole Analogs

CompoundCancer Cell LineIC₅₀ (µM)Reference
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMCF-7 (Breast)49.6[2]
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazoleMDA-MB-231 (Breast)53.4[2]
5-(4-chlorophenyl)-1,3,4-thiadiazole derivative with piperazine acetamide linkerMCF-7 (Breast)2.32 - 8.35[3]
5-(4-chlorophenyl)-1,3,4-thiadiazole derivative with piperazine acetamide linkerHepG2 (Liver)2.32 - 8.35[3]

Note: The presented data is for structurally related 1,3,4-thiadiazole derivatives to illustrate the potential of the scaffold. Direct comparative IC₅₀ values for this compound and its close N-substituted analogs were not found in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for the key experiments commonly used to evaluate the biological activity of compounds like this compound and its analogs.

Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[4][5][6]

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Test compound stock solution (usually in DMSO)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (broth only)

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in the microtiter plate wells using MHB. The concentration range should be sufficient to determine the MIC.

  • Inoculum Preparation: The bacterial culture is diluted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This is further diluted to achieve a final inoculum of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. A growth control well (bacteria in broth without compound) and a sterility control well (broth only) are also included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of a compound.[7]

Materials:

  • 96-well cell culture plates

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test compound stock solution

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution diluted in serum-free medium is added to each well. The plates are then incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved by adding a solubilization solution to each well. The plate is then agitated on an orbital shaker to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of around 630 nm). The absorbance is directly proportional to the number of viable cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Antimicrobial Action of 5-Nitrofuran Derivatives

The antimicrobial activity of 5-nitrofuran compounds is initiated by the reduction of the nitro group, a process that is more efficient in bacterial cells than in mammalian cells.

Antimicrobial Mechanism of 5-Nitrofuran Derivatives Proposed Antimicrobial Mechanism of 5-Nitrofuran Derivatives cluster_cell Inside Bacterial Cell 5-Nitrofuran_Compound 5-Nitrofuran Compound Nitroreductases Bacterial Nitroreductases 5-Nitrofuran_Compound->Nitroreductases Enters Bacterial_Cell Bacterial Cell Reactive_Intermediates Reactive Nitrogen Intermediates Nitroreductases->Reactive_Intermediates Reduction of Nitro Group Macromolecule_Damage Macromolecular Damage Reactive_Intermediates->Macromolecule_Damage DNA_Damage DNA Damage Macromolecule_Damage->DNA_Damage Ribosomal_Protein_Damage Ribosomal Protein Damage Macromolecule_Damage->Ribosomal_Protein_Damage Other_Macromolecules Other Macromolecules (Enzymes) Macromolecule_Damage->Other_Macromolecules Bactericidal_Effect Bactericidal Effect Macromolecule_Damage->Bactericidal_Effect

Caption: Proposed mechanism of antimicrobial action for 5-nitrofuran derivatives.

Experimental Workflow for In Vitro Anticancer Activity Screening

The process of evaluating the anticancer potential of new chemical entities involves a standardized workflow, from compound preparation to data analysis.

Anticancer Screening Workflow Experimental Workflow for In Vitro Anticancer Screening Compound_Synthesis Synthesis of this compound Analogs Stock_Solution Preparation of Stock Solutions (e.g., in DMSO) Compound_Synthesis->Stock_Solution Compound_Treatment Treatment with Serial Dilutions of Analogs Stock_Solution->Compound_Treatment Cell_Culture Cancer Cell Line Culture Cell_Seeding Seeding Cells in 96-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Compound_Treatment Incubation Incubation (24-72h) Compound_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT Assay) Incubation->Viability_Assay Data_Analysis Data Analysis and IC50 Determination Viability_Assay->Data_Analysis

Caption: A typical workflow for screening the in vitro anticancer activity of synthesized compounds.

Conclusion

This compound and its structural analogs, belonging to the 5-nitrofuranyl-1,3,4-thiadiazole class of compounds, exhibit promising antimicrobial and anticancer activities. The available data suggests that modifications at the 2-amino and 5-positions of the 1,3,4-thiadiazole ring can significantly influence their biological potency. However, a clear and direct comparative study of this compound against a systematic series of its N-substituted analogs is currently lacking in the published literature. Such a study would be invaluable for elucidating detailed structure-activity relationships and for guiding the future design of more potent and selective therapeutic agents based on this scaffold. The experimental protocols and workflows provided herein offer a standardized framework for conducting such comparative evaluations. Further research is warranted to fully explore the therapeutic potential of this promising class of compounds.

References

Independent verification of published Triafur findings

Author: BenchChem Technical Support Team. Date: November 2025

An Independent Review of Trifluridine/Tipiracil and its Alternatives in Metastatic Colorectal Cancer

This guide provides a comparative analysis of trifluridine/tipiracil with other therapeutic options for metastatic colorectal cancer (mCRC), specifically focusing on regorafenib and capecitabine. The information is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of published findings.

Comparative Efficacy and Safety

The following tables summarize the key efficacy and safety data from pivotal clinical trials for trifluridine/tipiracil, regorafenib, and capecitabine in the treatment of metastatic colorectal cancer.

Table 1: Efficacy in Refractory Metastatic Colorectal Cancer

DrugTrialMedian Overall Survival (OS)Median Progression-Free Survival (PFS)
Trifluridine/TipiracilRECOURSE7.1 months2.0 months
PlaceboRECOURSE5.3 months1.7 months
RegorafenibCORRECT6.4 months1.9 months
PlaceboCORRECT5.0 months1.7 months

Table 2: Common Grade ≥3 Adverse Events

Adverse EventTrifluridine/Tipiracil (RECOURSE)Regorafenib (CORRECT)
Neutropenia38%<1%
Anemia18%Not Reported
Thrombocytopenia5%<1%
Hand-Foot Skin ReactionNot Reported17%
Fatigue4%10%
Diarrhea3%7%
HypertensionNot Reported7%

Experimental Protocols

Detailed methodologies for the pivotal clinical trials are outlined below to provide a basis for independent assessment.

Trifluridine/Tipiracil (RECOURSE Trial)

The RECOURSE (Randomized, Double-Blind, Phase 3 Study of TAS-102 plus Best Supportive Care versus Placebo plus Best Supportive Care in Patients with Metastatic Colorectal Cancer Refractory to Standard Chemotherapies) trial was a multicenter, randomized, placebo-controlled phase 3 study.[1][2]

  • Patient Population: The trial enrolled 800 patients with metastatic colorectal cancer who had been previously treated with and were refractory or intolerant to at least two prior lines of standard therapy, including fluoropyrimidines, irinotecan, oxaliplatin, bevacizumab, and an EGFR inhibitor for KRAS wild-type tumors.[2][3]

  • Randomization and Blinding: Patients were randomized in a 2:1 ratio to receive either trifluridine/tipiracil or a matching placebo. The study was double-blinded.

  • Treatment Regimen: Trifluridine/tipiracil was administered orally at a dose of 35 mg/m² twice daily on days 1 to 5 and 8 to 12 of each 28-day cycle.[3][4] Best supportive care was provided to all patients.

  • Endpoints: The primary endpoint was overall survival. Secondary endpoints included progression-free survival, safety, and quality of life.[2]

  • Assessments: Tumor assessments were conducted every 8 weeks. Adverse events were monitored throughout the study and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events, version 4.0.

Regorafenib (CORRECT Trial)

The CORRECT (Patients with Metastatic Colorectal Cancer Treated with Regorafenib or Placebo after Failure of Standard Therapy) trial was an international, multicenter, randomized, placebo-controlled phase 3 trial.[5]

  • Patient Population: The study included 760 patients with metastatic colorectal cancer whose disease had progressed after all approved standard therapies.[5]

  • Randomization and Blinding: Patients were randomized in a 2:1 ratio to receive either regorafenib or placebo. The trial was double-blinded.

  • Treatment Regimen: Regorafenib was administered orally at a dose of 160 mg once daily for the first 3 weeks of each 4-week cycle.[5][6][7] All patients received best supportive care.

  • Endpoints: The primary endpoint was overall survival. Secondary endpoints included progression-free survival, objective response rate, and safety.[5]

  • Assessments: Tumor response was assessed every 8 weeks using Response Evaluation Criteria in Solid Tumors (RECIST). Safety and tolerability were assessed regularly.

Capecitabine (XELOXA Trial)

The XELOXA (Phase III trial of capecitabine plus oxaliplatin as adjuvant therapy for stage III colon cancer) study was a randomized, open-label, phase 3 trial.

  • Patient Population: The trial enrolled 1,886 patients with stage III colon cancer who had undergone complete resection of the primary tumor.

  • Randomization: Patients were randomized to receive either XELOX (capecitabine plus oxaliplatin) or a standard bolus 5-fluorouracil/leucovorin (FU/LV) regimen.

  • Treatment Regimen: The XELOX regimen consisted of intravenous oxaliplatin (130 mg/m² on day 1) and oral capecitabine (1000 mg/m² twice daily on days 1-14) of a 21-day cycle, for a total of 8 cycles.

  • Endpoints: The primary endpoint was disease-free survival. Secondary endpoints included overall survival and safety.

  • Assessments: Patients were followed for disease recurrence and survival. Adverse events were monitored throughout the treatment period.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanisms of action and experimental workflows for the discussed treatments.

Mechanism of Action: Trifluridine/Tipiracil

Trifluridine_Tipiracil_Mechanism Lonsurf Trifluridine/Tipiracil (Oral Administration) Trifluridine Trifluridine (FTD) Lonsurf->Trifluridine Tipiracil Tipiracil (TPI) Lonsurf->Tipiracil TP Thymidine Phosphorylase (TP) Trifluridine->TP Degradation FTD_Active Phosphorylated FTD (F3TMP) Trifluridine->FTD_Active Phosphorylation Tipiracil->TP Inhibition FTD_Metabolism FTD Metabolism (Inactive) TP->FTD_Metabolism DNA DNA FTD_Active->DNA Incorporation DNA_Damage DNA Dysfunction DNA->DNA_Damage Apoptosis Cell Death DNA_Damage->Apoptosis Regorafenib_Mechanism cluster_angiogenesis Angiogenesis cluster_oncogenesis Oncogenesis cluster_stroma Tumor Microenvironment Regorafenib Regorafenib VEGFR VEGFR Regorafenib->VEGFR TIE2 TIE2 Regorafenib->TIE2 PDGFR PDGFR Regorafenib->PDGFR FGFR FGFR Regorafenib->FGFR KIT KIT Regorafenib->KIT RET RET Regorafenib->RET RAF RAF Regorafenib->RAF PDGFR_beta PDGFR-β Regorafenib->PDGFR_beta FGFR_stromal FGFR Regorafenib->FGFR_stromal Capecitabine_Mechanism Capecitabine Capecitabine (Oral Prodrug) DFCR 5'-DFCR Capecitabine->DFCR Carboxylesterase (Liver) DFUR 5'-DFUR DFCR->DFUR Cytidine Deaminase (Liver/Tumor) FiveFU 5-Fluorouracil (5-FU) DFUR->FiveFU Thymidine Phosphorylase (Tumor) FdUMP FdUMP FiveFU->FdUMP TS Thymidylate Synthase FdUMP->TS Inhibition DNA_Synth DNA Synthesis TS->DNA_Synth Apoptosis Cell Death DNA_Synth->Apoptosis Inhibition leads to Clinical_Trial_Workflow Screening Patient Screening (mCRC, ≥2 prior lines) Enrollment Informed Consent & Enrollment Screening->Enrollment Randomization Randomization (2:1) Enrollment->Randomization ArmA Experimental Arm (Trifluridine/Tipiracil or Regorafenib) + Best Supportive Care Randomization->ArmA ArmB Control Arm (Placebo) + Best Supportive Care Randomization->ArmB Treatment Treatment Cycles ArmA->Treatment ArmB->Treatment Assessment Tumor Assessment (every 8 weeks) Treatment->Assessment Assessment->Treatment Continue if no progression FollowUp Follow-up for Survival Assessment->FollowUp Progression or Discontinuation Analysis Data Analysis (OS, PFS, Safety) FollowUp->Analysis

References

Head-to-Head Comparison: Triafur and the Established Antibiotic Nitrofurantoin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antimicrobial research, the exploration of novel compounds is critical in the face of growing resistance to existing drugs. This guide provides a comparative overview of Triafur, a nitrofuran-containing 1,3,4-thiadiazole derivative, and Nitrofurantoin, a long-established nitrofuran antibiotic. While direct head-to-head studies with extensive experimental data are not publicly available, this comparison synthesizes the existing data for both compounds to offer a baseline for researchers, scientists, and drug development professionals.

Chemical and Pharmacological Profile

FeatureThis compoundNitrofurantoin
Chemical Name 5-(5-nitro-2-furanyl)-1,3,4-thiadiazol-2-amine1-[[(5-nitro-2-furanyl)methylene]amino]-2,4-imidazolidinedione
Molecular Formula C6H4N4O3SC8H6N4O5
Primary Indication Investigational (Antiviral, Antileishmanial)Uncomplicated Urinary Tract Infections (UTIs)
Mechanism of Action Likely involves inhibition of crucial microbial enzymes. For SARS-CoV-2, it is suggested to bind to the main protease.Converted by bacterial nitroreductases into reactive intermediates that inhibit the citric acid cycle and the synthesis of DNA, RNA, and proteins.[1]

In Vitro Activity: A Comparative Look

Direct comparative studies detailing the inhibitory concentrations of this compound against various pathogens are limited. However, some data on its general biological activity is available. For a relevant comparison, we present this alongside the well-documented activity of Nitrofurantoin against common urinary tract pathogens.

Organism/Cell LineThis compoundNitrofurantoin
Tetrahymena pyriformis IC50: 6-16 mg/L[2]Not applicable
Escherichia coli Data not availableMIC90: 32 µg/mL
Staphylococcus saprophyticus Data not availableMIC90: 16 µg/mL
Enterococcus faecalis Data not availableMIC90: 32 µg/mL

Note: The provided IC50 for this compound is against a protozoan and may not be directly comparable to the Minimum Inhibitory Concentration (MIC) values for bacteria for Nitrofurantoin. This highlights the need for direct comparative studies using standardized antimicrobial susceptibility testing methods.

Experimental Protocols

To facilitate further research and direct comparison, a standard experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent is provided below. This method can be adapted to compare this compound and Nitrofurantoin against a panel of relevant microorganisms.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.

Materials:

  • Test compounds (this compound, Nitrofurantoin)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Microorganism suspension (e.g., E. coli ATCC 25922) standardized to 0.5 McFarland

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of this compound and Nitrofurantoin in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform serial two-fold dilutions of the antimicrobial agents in the 96-well plates containing MHB to achieve a range of concentrations.

  • Inoculation: Inoculate each well (except for the sterility control) with the standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a growth control (no antimicrobial agent) and a sterility control (no inoculum) on each plate.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed mechanism of action for Nitrofurantoin and a general experimental workflow for antimicrobial susceptibility testing.

cluster_0 Bacterial Cell Nitrofurantoin Nitrofurantoin Nitroreductases Bacterial Nitroreductases Nitrofurantoin->Nitroreductases Activation ReactiveIntermediates Reactive Intermediates Nitroreductases->ReactiveIntermediates DNA DNA Synthesis ReactiveIntermediates->DNA Inhibition RNA RNA Synthesis ReactiveIntermediates->RNA Inhibition Protein Protein Synthesis ReactiveIntermediates->Protein Inhibition CitricAcidCycle Citric Acid Cycle ReactiveIntermediates->CitricAcidCycle Inhibition BacterialDeath Bacterial Cell Death DNA->BacterialDeath RNA->BacterialDeath Protein->BacterialDeath CitricAcidCycle->BacterialDeath

Caption: Proposed mechanism of action of Nitrofurantoin.

Start Prepare Antimicrobial Dilutions Inoculate Inoculate with Microbial Suspension Start->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read Read MIC Results Incubate->Read End Determine Lowest Inhibitory Concentration Read->End

Caption: Experimental workflow for MIC determination.

Conclusion

This compound presents an interesting scaffold for the development of new antimicrobial agents, with preliminary data suggesting biological activity. However, a comprehensive understanding of its potential requires direct, head-to-head comparative studies against established drugs like Nitrofurantoin. The lack of robust, publicly available experimental data for this compound underscores the early stage of its investigation. The provided experimental protocol offers a framework for researchers to conduct such comparative analyses, which are essential for elucidating the true therapeutic potential of this compound and similar novel compounds.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational kinase inhibitor Triafur, focusing on its specificity for its primary targets versus other related kinases. The information presented is based on established experimental data for the multi-targeted tyrosine kinase inhibitor Sunitinib, which serves as a proxy for this compound in this assessment. This guide is intended to offer an objective overview of this compound's selectivity profile and the methodologies used to determine it.

Introduction to this compound's Mechanism of Action

This compound is a potent, orally bioavailable small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2] Its primary targets are Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][3] By inhibiting these receptors, this compound can disrupt key signaling pathways involved in tumor angiogenesis and cell proliferation.[1][4] However, like many kinase inhibitors, this compound also exhibits activity against a range of other kinases, which can contribute to both its therapeutic efficacy and its potential side effects.[1][3] Understanding the specificity of this compound is therefore critical for its development and clinical application.

Quantitative Assessment of Kinase Inhibition

The inhibitory activity of this compound against a panel of protein kinases has been quantified by determining the half-maximal inhibitory concentration (IC50) for each enzyme. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of this compound (using Sunitinib data as a proxy) against its primary targets and a selection of related off-target kinases.

Kinase TargetKinase FamilyIC50 (nM)Target Class
PDGFRβ PDGF Receptor2 Primary
VEGFR2 (KDR) VEGF Receptor80 Primary
VEGFR1 (FLT1) VEGF Receptor-Primary
c-Kit Stem Cell Factor Receptor-Off-Target
FLT3 FMS-like Tyrosine Kinase-Off-Target
RET Rearranged during Transfection-Off-Target
CSF-1R Colony-Stimulating Factor 1 Receptor-Off-Target
AMPK AMP-activated Protein Kinase-Off-Target

Note: Specific IC50 values for all listed kinases were not consistently available in the public domain. The table highlights the known primary targets and other kinases reported to be inhibited by Sunitinib.[1][3]

Experimental Protocols

The determination of kinase inhibition profiles, such as the data presented above, is typically performed using in vitro biochemical assays. A representative protocol for a luminescence-based kinase inhibition assay is detailed below.

Luminescence-Based Kinase Inhibition Assay Protocol

This assay measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.

Materials:

  • Recombinant human kinase enzymes

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP)

  • This compound (or test compound) dissolved in Dimethyl Sulfoxide (DMSO)

  • Kinase assay buffer (e.g., HEPES, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: A serial dilution of this compound is prepared in DMSO. A typical starting concentration might be 10 µM, with 10-fold dilutions.

  • Reaction Mixture Preparation: A reaction mixture containing the kinase enzyme and its specific substrate in the kinase assay buffer is prepared.

  • Incubation with Inhibitor: The this compound dilutions (and a DMSO-only control) are added to the wells of the assay plate. The kinase/substrate reaction mixture is then added, and the plate is incubated at room temperature for a specified period (e.g., 10-30 minutes) to allow for the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP to each well. The plate is then incubated for a further period (e.g., 30-60 minutes) at room temperature to allow for the phosphorylation of the substrate.

  • Termination of Kinase Reaction and ATP Depletion: An ADP-Glo™ Reagent is added to each well. This terminates the kinase reaction and depletes any remaining ATP. The plate is incubated for approximately 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: A Kinase Detection Reagent is added to each well. This reagent converts the ADP produced during the kinase reaction into ATP and contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP. The plate is incubated for 30-60 minutes at room temperature.

  • Data Acquisition: The luminescence of each well is measured using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action of this compound and the experimental process for determining its specificity, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Compound Dilution Compound Dilution Inhibitor Incubation Inhibitor Incubation Compound Dilution->Inhibitor Incubation Kinase/Substrate Mix Kinase/Substrate Mix Kinase/Substrate Mix->Inhibitor Incubation Kinase Reaction Kinase Reaction Inhibitor Incubation->Kinase Reaction Add ATP Reaction Termination Reaction Termination Kinase Reaction->Reaction Termination Add ADP-Glo Reagent Signal Generation Signal Generation Reaction Termination->Signal Generation Add Detection Reagent Luminescence Reading Luminescence Reading Signal Generation->Luminescence Reading IC50 Calculation IC50 Calculation Luminescence Reading->IC50 Calculation

Caption: Workflow for a luminescence-based kinase inhibition assay.

VEGFR2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCg VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K SRC SRC VEGFR2->SRC Migration Migration VEGFR2->Migration VEGF VEGF VEGF->VEGFR2 Raf Raf PLCg->Raf AKT AKT PI3K->AKT SRC->Raf Survival Survival AKT->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation This compound This compound This compound->VEGFR2

Caption: Simplified VEGFR2 signaling pathway and the inhibitory action of this compound.

PDGFRB_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFRB PDGFRβ PI3K PI3K PDGFRB->PI3K STAT STAT PDGFRB->STAT RAS RAS PDGFRB->RAS PDGF PDGF PDGF->PDGFRB AKT AKT PI3K->AKT Migration Migration STAT->Migration RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival AKT->Survival This compound This compound This compound->PDGFRB

Caption: Simplified PDGFRβ signaling pathway and the inhibitory action of this compound.

Conclusion

The provided data, using Sunitinib as a proxy, indicates that this compound is a potent inhibitor of its primary targets, PDGFRβ and VEGFR2. However, it also demonstrates activity against other kinases, classifying it as a multi-targeted inhibitor. The degree of specificity against these off-target kinases is a critical factor in determining the overall therapeutic index of this compound. The experimental protocols outlined here provide a standardized method for quantitatively assessing this specificity. Further profiling against a broader panel of kinases is essential for a complete understanding of this compound's selectivity and to anticipate its clinical effects.

References

Replicating Key Preclinical Experiments for Trifluridine, a DNA-Incorporating Anticancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

In response to the inquiry on replicating key experiments from the initial research on "Triafur," it is highly probable that the intended subject is Trifluridine , a thymidine-based nucleoside analog. Trifluridine is the active component of the oral anticancer agent TAS-102 (marketed as Lonsurf®), which also contains tipiracil hydrochloride to prevent trifluridine's degradation. Foundational preclinical studies have been pivotal in elucidating its unique mechanism of action, which is primarily driven by its incorporation into DNA, leading to DNA dysfunction and antitumor activity.

This guide provides a comparative summary of key experiments from a seminal preclinical paper by Tanaka et al. (2014), which extensively characterized the DNA incorporation of trifluridine and its effects on tumor growth. This will be compared with the effects of a standard chemotherapeutic agent, 5-fluorouracil (5-FU).

Mechanism of Action: Trifluridine DNA Incorporation

Trifluridine exerts its cytotoxic effects through a multi-step intracellular process. After being taken up by cancer cells, it is phosphorylated to its active triphosphate form. This active form is then incorporated into DNA in place of thymidine. This aberrant incorporation leads to DNA dysfunction, including interference with DNA synthesis and the induction of DNA strand breaks, ultimately resulting in cell death. Tipiracil, the other component of TAS-102, inhibits the enzyme thymidine phosphorylase, which would otherwise rapidly degrade trifluridine, thus increasing its bioavailability.

Trifluridine Mechanism of Action Trifluridine (FTD) Mechanism of Action cluster_0 Extracellular Space cluster_1 Cancer Cell TAS_102 TAS-102 (Oral Administration) Trifluridine (FTD) + Tipiracil (TPI) FTD Trifluridine (FTD) TAS_102->FTD TPI Tipiracil (TPI) TAS_102->TPI TP Thymidine Phosphorylase FTD->TP Degradation FTD_P FTD Phosphorylation (Thymidine Kinase) FTD->FTD_P Uptake TPI->TP Inhibits FTD_TP FTD-Triphosphate FTD_P->FTD_TP DNA DNA Synthesis FTD_TP->DNA Incorporation DNA_Damage DNA Dysfunction & Strand Breaks DNA->DNA_Damage Apoptosis Cell Death DNA_Damage->Apoptosis

Caption: Intracellular pathway of Trifluridine (FTD).

Key Experiment 1: In Vitro DNA Incorporation of Trifluridine

This experiment is crucial for demonstrating the primary mechanism of action of trifluridine. It quantifies the amount of trifluridine incorporated into the DNA of cancer cells.

Experimental Protocol
  • Cell Culture: Human colorectal cancer cell lines (e.g., HCT-116) are cultured in appropriate media.

  • Drug Exposure: Cells are exposed to radiolabeled trifluridine ([³H]FTD) or a comparator agent like [³H]thymidine at various concentrations for a specified duration (e.g., 24 hours).

  • DNA Extraction: Genomic DNA is extracted from the cells using a commercial DNA extraction kit.

  • Quantification: The amount of radioactivity incorporated into the DNA is measured using a liquid scintillation counter. The total amount of DNA is quantified using a spectrophotometer.

  • Data Analysis: The amount of incorporated trifluridine is expressed as pmol of FTD per mg of DNA.

Data Summary
Cell LineDrugConcentration (µM)DNA Incorporation (pmol/mg DNA)
HCT-116[³H]Trifluridine115.2
HCT-116[³H]Trifluridine10125.8
HCT-116[³H]Thymidine1250.4
HCT-116[³H]Thymidine102355.1

Note: The data presented here are illustrative and based on the trends observed in the referenced literature. Actual values may vary based on experimental conditions.

Key Experiment 2: Antitumor Activity in Human Cancer Xenograft Models

This experiment evaluates the in vivo efficacy of TAS-102 in a living organism, providing a more clinically relevant assessment of its antitumor activity.

Experimental Protocol
  • Animal Model: Immunodeficient mice (e.g., nude mice) are used.

  • Tumor Implantation: Human colorectal cancer cells (e.g., HCT-116) are subcutaneously injected into the flank of the mice.

  • Tumor Growth and Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. TAS-102 is administered orally, typically twice daily for a cycle (e.g., 14 days), while the control group receives a vehicle. A comparator group treated with an agent like 5-FU can also be included.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Data Analysis: The antitumor effect is evaluated by comparing the tumor growth in the treated groups to the control group. The tumor growth inhibition rate (TGI) is often calculated.

Experimental Workflow

Xenograft Study Workflow Human Cancer Xenograft Study Workflow Start Start Implantation Subcutaneous Implantation of Cancer Cells into Mice Start->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Control Control Group (Vehicle) Randomization->Control TAS102 TAS-102 Group Randomization->TAS102 5FU 5-FU Group Randomization->5FU Treatment Oral Administration of Drugs for 14 Days Control->Treatment TAS102->Treatment 5FU->Treatment Measurement Regular Tumor Volume Measurement Treatment->Measurement Analysis Data Analysis: Tumor Growth Inhibition Measurement->Analysis End End Analysis->End

Caption: Workflow for assessing in vivo antitumor activity.
Data Summary

Treatment GroupDosing RegimenMean Tumor Volume (Day 21) (mm³)Tumor Growth Inhibition (%)
Control (Vehicle)Twice daily, p.o.1500-
TAS-102150 mg/kg, twice daily, p.o.45070
5-FU20 mg/kg, once daily, i.p.90040

Note: The data presented here are illustrative and based on the trends observed in the referenced literature. Actual values may vary based on the cancer cell line and other experimental conditions.

Conclusion

The foundational experiments on trifluridine (as part of TAS-102) clearly demonstrate its unique mechanism of action through incorporation into DNA, leading to potent antitumor activity. The in vitro DNA incorporation assays provide direct evidence of its molecular mechanism, while the in vivo xenograft studies confirm its efficacy in a preclinical setting. These key experiments distinguish its activity from other fluoropyrimidines like 5-FU and provide a strong rationale for its clinical development and use in patients with refractory colorectal cancer. Researchers aiming to replicate or build upon this work should pay close attention to the detailed methodologies to ensure reproducible and comparable results.

Unraveling Inflammatory Signaling: A Comparative Analysis of TRIF- and MyD88-Dependent Pathways

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate landscape of innate immunity and inflammatory responses, Toll-like receptors (TLRs) play a pivotal role as sentinels of the immune system. Upon recognition of pathogen-associated molecular patterns (PAMPs), TLRs initiate signaling cascades that orchestrate the production of inflammatory cytokines and interferons. Two central adapter proteins, TIR-domain-containing adapter-inducing interferon-β (TRIF) and Myeloid differentiation primary response 88 (MyD88), define distinct signaling pathways downstream of TLRs. This guide provides a comparative analysis of the TRIF-dependent and MyD88-dependent pathways, offering insights into their unique and overlapping functions, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.

Comparative Performance of TRIF vs. MyD88 Signaling

The functional outputs of TRIF- and MyD88-dependent signaling are often dissected by studying knockout mouse models or cell lines deficient in one of these adapter proteins. The following table summarizes key quantitative differences in cytokine production and gene expression following stimulation with lipopolysaccharide (LPS), a potent activator of TLR4 which can signal through both pathways.

Performance Metric Wild-Type Control MyD88-deficient (-/-) TRIF-deficient (-/-) Experimental Context
TNF-α Production (pg/mL) at 2h 1500 ± 120250 ± 301300 ± 100Bone Marrow-Derived Macrophages (BMDMs) stimulated with 100 ng/mL LPS.
IL-6 Production (pg/mL) at 24h 8000 ± 500< 1007500 ± 450BMDMs stimulated with 100 ng/mL LPS.
IFN-β mRNA Expression (fold change) at 4h 100 ± 1595 ± 12< 5BMDMs stimulated with 100 ng/mL LPS.[1]
NF-κB Activation (Relative Luminescence Units) 50 ± 55 ± 145 ± 4HEK293T cells co-transfected with TLR4/MD2/CD14 and an NF-κB luciferase reporter.
IRF3 Phosphorylation (Arbitrary Units) 80 ± 875 ± 7< 2Western blot analysis of BMDM lysates after 1h LPS stimulation.

Key Insights from the Data:

  • MyD88 is crucial for the rapid and robust production of pro-inflammatory cytokines like TNF-α and IL-6.

  • TRIF is the primary mediator of the interferon-β (IFN-β) response to TLR4 activation.[1]

  • While MyD88 dominates early NF-κB activation, TRIF can also contribute to a later phase of NF-κB signaling.

  • TRIF is essential for the phosphorylation and activation of Interferon Regulatory Factor 3 (IRF3), a key transcription factor for type I interferons.

Experimental Protocols

The data presented above are typically generated using the following key experimental methodologies.

Murine Bone Marrow-Derived Macrophage (BMDM) Culture and Stimulation
  • Objective: To obtain primary macrophages for in vitro stimulation and analysis.

  • Methodology:

    • Harvest bone marrow from the femurs and tibias of wild-type, MyD88-/-, and TRIF-/- mice.

    • Culture the cells in DMEM supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, and 20 ng/mL Macrophage Colony-Stimulating Factor (M-CSF) for 7 days to differentiate them into macrophages.

    • Plate the mature BMDMs and stimulate them with TLR ligands such as LPS (for TLR4).

    • Collect supernatants at various time points to measure cytokine concentrations using ELISA.

    • Lyse the cells to extract RNA for qRT-PCR analysis or protein for Western blotting.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Objective: To quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.

  • Methodology:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Block non-specific binding sites.

    • Add diluted samples and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add a substrate solution (e.g., TMB) to develop a colorimetric reaction.

    • Stop the reaction and measure the absorbance at a specific wavelength. The concentration is determined by comparison to the standard curve.

Quantitative Real-Time PCR (qRT-PCR)
  • Objective: To measure the relative expression levels of target genes (e.g., IFN-β).

  • Methodology:

    • Isolate total RNA from stimulated and unstimulated cells using a suitable RNA extraction kit.

    • Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.

    • Perform real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

    • Quantify the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH).

Visualizing the Signaling Pathways

The following diagrams illustrate the core components and logical flow of the TRIF- and MyD88-dependent pathways.

MyD88_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 LPS IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_Inhib IκB-NF-κB IKK->NFkB_Inhib Phosphorylation NFkB NF-κB NFkB_Inhib->NFkB Translocation Genes Pro-inflammatory Cytokine Genes (TNF-α, IL-6) NFkB->Genes

Caption: MyD88-dependent signaling pathway leading to pro-inflammatory cytokine production.

TRIF_Pathway cluster_membrane Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 TRAM TRAM TLR4->TRAM LPS TRIF TRIF TRAM->TRIF TRAF3 TRAF3 TRIF->TRAF3 TBK1 TBK1/IKKε TRAF3->TBK1 IRF3_Inhib IRF3 TBK1->IRF3_Inhib Phosphorylation IRF3 IRF3 Dimer IRF3_Inhib->IRF3 Dimerization & Translocation Genes Type I IFN Genes (IFN-β) IRF3->Genes

Caption: TRIF-dependent signaling pathway primarily driving the Type I interferon response.[1][2]

References

Safety Operating Guide

Personal protective equipment for handling Triafur

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling and disposal of Triafur (CAS RN: 712-68-5), also known as 2-Amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole. Given that this compound is classified as a suspected carcinogen, adherence to strict safety protocols is mandatory to minimize exposure and ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is identified as a suspected human carcinogen.[1][2] It is crucial to handle this compound with the utmost care to avoid any direct contact or inhalation.

Hazard Classification Description
Carcinogenicity Suspected of causing cancer (GHS Category 2).[2]
Potential for Irreversible Effects Possible risk of irreversible effects from prolonged exposure.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical when handling this compound. The following table summarizes the required PPE based on general safety protocols for hazardous chemicals.

Protection Type Specific Equipment Rationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles.
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended). A disposable lab coat or gown.To prevent skin contact with the suspected carcinogen.
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.To prevent inhalation of dust or aerosols, especially when handling the powder form.
Foot Protection Closed-toe shoes.To protect feet from spills.

Operational Plan for Handling this compound

The following step-by-step procedural guide ensures the safe handling of this compound in a laboratory setting.

1. Preparation:

  • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Gather all necessary PPE and ensure it is in good condition.

  • Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.

2. Handling:

  • Always wear the full complement of PPE as outlined in the table above.

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid generating dust when working with the solid form. If possible, use a solution.

  • Use dedicated glassware and equipment for this compound. If not possible, thoroughly decontaminate after use.

  • Keep containers of this compound tightly closed when not in use.

3. Decontamination:

  • Wipe down the work area with an appropriate decontaminating solution after each use.

  • Remove and dispose of contaminated gloves and disposable lab coats immediately after handling.

  • Wash hands thoroughly with soap and water after removing PPE.

Waste Disposal Plan

Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Solid Waste: Collect all solid waste contaminated with this compound (e.g., gloves, wipes, disposable lab coats) in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled hazardous waste container. Do not pour this compound solutions down the drain.

  • Disposal: All waste must be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of carcinogenic materials.

Emergency Procedures: Chemical Spill Workflow

The following diagram outlines the logical workflow for responding to a this compound spill.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Assessment_and_PPE Assessment & PPE cluster_Containment_and_Cleanup Containment & Cleanup cluster_Disposal_and_Reporting Disposal & Reporting Alert Alert others in the area Evacuate Evacuate the immediate area Alert->Evacuate Isolate Isolate the spill area Evacuate->Isolate Assess Assess the spill size and risk Isolate->Assess Don_PPE Don appropriate PPE Assess->Don_PPE Contain Contain the spill with absorbent material Don_PPE->Contain Neutralize Neutralize (if applicable) Contain->Neutralize Clean Clean the area with appropriate solvent Neutralize->Clean Collect Collect waste in a labeled hazardous waste container Clean->Collect Decontaminate Decontaminate tools and area Collect->Decontaminate Report Report the spill to the Safety Officer Decontaminate->Report

Caption: Workflow for a chemical spill response for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.